1,3-Diiodoacetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,3-diiodopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKARNAREDZHGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212377 | |
| Record name | 2-Propanone, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6305-40-4 | |
| Record name | 1,3-Diiodo-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diiodoacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diiodoacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diiodoacetone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL286DP69F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Diiodoacetone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiodoacetone is a halogenated organic compound with notable applications in organic synthesis and as a microbicidal agent. Its reactivity, stemming from the presence of two iodine atoms and a central carbonyl group, makes it a versatile building block for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound, systematically named 1,3-diiodopropan-2-one, consists of a three-carbon acetone backbone with iodine atoms substituting a hydrogen on each of the methyl groups.[1] This structure imparts significant reactivity to the molecule, particularly in nucleophilic substitution reactions.
Physicochemical and Structural Data
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₄I₂O |
| Molecular Weight | 309.87 g/mol [2][3] |
| IUPAC Name | 1,3-diiodopropan-2-one[1] |
| Synonyms | 1,3-Diiodo-2-propanone, NSC 41123[2][3] |
| CAS Number | 6305-40-4 |
| Appearance | Light brown to very dark brown solid[1] |
| Density | 2.746 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol[1] |
| Storage Temperature | -20°C[1][4] |
| SMILES String | O=C(CI)CI[2][3] |
| InChI Key | OKARNAREDZHGLR-UHFFFAOYSA-N[2][3] |
Visualizing the Structure of this compound
The following diagram illustrates the chemical structure of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through various routes, with a common method involving the oxidation of 1,3-diiodopropan-2-ol, which is itself derived from glycerol 1,3-dichlorohydrin.[2][5][6][7]
Synthesis of 1,3-Diiodopropanone from 1,3-Diiodopropanol
This protocol details the oxidation of 1,3-diiodopropanol to yield 1,3-diiodopropanone.[2]
Materials:
-
1,3-diiodopropanol
-
Periodic acid (H₅IO₆)
-
Polyvinyl-pyridinium chlorochromate (PV-PCC) resin
-
Acetonitrile
-
Ether
-
1% Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a round bottom flask, add periodic acid (1.5 mmol) and acetonitrile (10 mL).
-
Stir the resulting suspension for 15 minutes.
-
Add PV-PCC resin (0.07 mmol) and 1,3-diiodopropanol (1.0 mmol) to the flask.
-
The reaction mixture is left under strong stirring for 3 hours.
-
Following the reaction, filter the heterogeneous medium through filter paper.
-
Evaporate the solvent from the filtrate to yield a viscous brownish liquid.
-
Dilute the liquid in ether (20 mL).
-
Wash the ether solution with a 1% sodium thiosulfate solution (20 mL).
-
Separate the organic layer and evaporate the ether to obtain 1,3-diiodopropanone.
Chemical Synthesis Workflow
The multi-step synthesis from glycerol 1,3-dichlorohydrin is a common pathway to produce this compound.[5][6][7]
Chemical Reactivity and Mechanisms
This compound is a reactive compound due to the electrophilic nature of the carbonyl carbon and the presence of two good leaving groups (iodide ions).[8] This makes it susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The primary mechanism of reaction for this compound in many synthetic applications is nucleophilic substitution. A general representation of this reaction is shown below.
Applications in Research and Development
This compound serves as a valuable tool in several areas of chemical and pharmaceutical research.
-
Organic Synthesis: It is a key building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds with potential biological activities.[8]
-
Microbiological Control: The compound exhibits antimicrobial properties, making it effective in controlling the growth of bacteria, fungi, and algae.[2][3] This is attributed to the biocidal effects of the iodine atoms, which can disrupt microbial cell membranes and proteins.[8]
Conclusion
This compound is a highly reactive and versatile chemical compound with significant potential in organic synthesis and as a microbicidal agent. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective and safe utilization in research and development. The information provided in this guide serves as a foundational resource for scientists and professionals working with this compound.
References
- 1. This compound | 6305-40-4 [m.chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scite.ai [scite.ai]
- 6. Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and this compound from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound (EVT-375297) | 6305-40-4 [evitachem.com]
An In-depth Technical Guide to 1,3-Diiodoacetone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-diiodoacetone, a bifunctional alkylating agent with significant applications in chemical synthesis and biomedical research. This document details its chemical and physical properties, provides validated experimental protocols for its synthesis, and explores its utility as a cross-linking agent for studying protein-protein interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Core Properties of this compound
This compound, also known as 1,3-diiodo-2-propanone, is a halogenated ketone that serves as a versatile reagent in organic synthesis and as a tool in biochemical studies. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6305-40-4 | |
| Molecular Formula | C₃H₄I₂O | [1] |
| Molecular Weight | 309.87 g/mol | [1] |
| Appearance | Neat | [1] |
| Synonyms | 1,3-Diiodo-2-propanone, NSC 41123 | [1] |
Synthesis of this compound: Experimental Protocols
Two primary methods for the synthesis of this compound are presented below, offering flexibility in starting materials and reaction conditions.
Synthesis from Glycerol 1,3-Dichlorohydrin
This method involves a trans-halogenation followed by an oxidation step. New and efficient routes have been developed for this synthesis, starting from glycerol 1,3-dichlorohydrin.[2]
Experimental Protocol:
Step 1: Trans-iodination of 1,3-Dichloropropanol This step is followed by the oxidation of the resulting 1,3-diiodopropanol.
Step 2: Oxidation to this compound To a round bottom flask, add periodic acid (H₅IO₆, 0.529 g, 1.5 mmol) and acetonitrile (10 mL). Stir the resulting suspension vigorously for 15 minutes. Subsequently, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.031 g, 0.07 mmol) and 1,3-diiodopropanol (0.32 g, 1.0 mmol). Continue to stir the reaction medium vigorously for 3 hours. After the reaction is complete, filter the heterogeneous medium through filter paper and evaporate the solvent to yield a viscous brownish liquid. Dilute the liquid in ether (20 mL) and wash with a 1% Na₂S₂O₃ solution (20 mL).[2]
Synthesis via Metathesis Reaction from 1,3-Dichloroacetone
This protocol utilizes a metathesis reaction where the chlorine atoms of 1,3-dichloroacetone are substituted with iodine.[2]
Experimental Protocol:
In a 250 mL, 3-necked round-bottom flask equipped with a stirrer, condenser, and a thermometer, charge 12.7 g (0.1 mole) of commercially available, practical grade 1,3-dichloroacetone and 100 mL of acetone. Add 30.0 g (0.2 mole) of sodium iodide to the reaction flask at a rate that maintains the temperature between 20 and 30°C. The reaction is exothermic and may require cooling with an ice-water bath to control the temperature. After the addition of sodium iodide is complete, stir the contents of the flask for two hours. Filter the reaction mixture to collect the sodium chloride formed. Evaporate the filtrate in vacuo on a rotary evaporator. Dilute the residue with 200 mL of methylene chloride and filter again to remove any additional salt. Wash the filtrate with two 100 mL portions of water.[2]
Applications in Research and Development
This compound's utility stems from its bifunctional nature, allowing it to react with two nucleophilic residues. This property is particularly valuable in the cross-linking of cysteine residues in peptides and proteins.
Cross-linking of Peptides and Proteins
As a bifunctional thiol-reactive agent, this compound can form an acetone-like bridge between two cysteine residues via a thioether linkage.[3] This is instrumental in studying protein-protein interactions, protein dimerization, and for stabilizing peptide conformations, such as α-helices.[3] The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism where the thiol groups of cysteine residues attack the carbon atoms bearing the iodine atoms.
The general workflow for using this compound as a cross-linking agent in a proteomics study is depicted below.
Synthesis of Heterocyclic Compounds
This compound is employed in organic synthesis for the construction of various heterocyclic systems through S- and N-alkylation reactions.[2] Many of these heterocyclic compounds exhibit a range of biological activities, including analgesic, anti-inflammatory, antiviral, antihypertensive, and antitumor properties.[2]
Antimicrobial and Algicidal Agent
This compound has been utilized as a microbicide and algaecide for the treatment of industrial water.[2]
Logical Relationship of Synthesis and Application
The synthesis of this compound is a prerequisite for its application in various scientific domains. The following diagram illustrates the logical flow from starting materials to its key applications.
Conclusion
This compound is a valuable chemical entity with established synthetic routes and diverse applications. Its role as a bifunctional alkylating agent, particularly for the cross-linking of cysteine residues, makes it a powerful tool for researchers investigating protein structure and interactions. The detailed protocols and information provided in this guide are intended to facilitate its effective use in both chemical and biological research settings.
References
Synthesis of 1,3-Diiodoacetone from Glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multi-step synthesis of 1,3-diiodoacetone, a valuable building block in organic synthesis, starting from the readily available raw material, glycerol. The synthesis involves a three-step reaction sequence: the selective chlorination of glycerol to produce 1,3-dichloro-2-propanol, a subsequent trans-iodination to yield 1,3-diiodo-2-propanol, and a final oxidation to afford the target compound, this compound. This document outlines detailed experimental protocols for each key transformation, supported by quantitative data and process visualizations.
Executive Summary
The conversion of glycerol, a byproduct of biodiesel production, into value-added chemicals is a significant area of research in green chemistry. This guide details a robust pathway for the synthesis of this compound, a compound with applications as a microbicide, algaecide, and a precursor for various heterocyclic systems. The overall synthetic approach is summarized in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound from glycerol.
Step 1: Selective Chlorination of Glycerol to 1,3-Dichloro-2-propanol
The initial step in the synthesis is the selective hydrochlorination of glycerol to yield 1,3-dichloro-2-propanol. This reaction is typically catalyzed by a carboxylic acid, such as acetic acid, and involves the reaction of glycerol with hydrogen chloride.
Experimental Protocol:
A detailed procedure for this transformation is adapted from a well-established method[1].
-
Reaction Setup: A 2-liter flask is charged with 1 kg (805 mL, 9.8 moles) of 90% glycerol and 20 g of acetic acid. The flask is equipped with a gas inlet tube extending to the bottom of the flask and a gas outlet tube. The flask is then placed in an oil bath maintained at 100-110 °C[1].
-
Reaction Execution: A stream of dry hydrogen chloride gas is passed through the mixture. The absorption of the gas is monitored by weighing the flask periodically. The reaction is considered complete when the absorption of hydrogen chloride ceases, which corresponds to an increase in weight of approximately 875 g[1].
-
Work-up and Purification:
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 90% Glycerol | [1] |
| Catalyst | Acetic Acid | [1] |
| Reagent | Hydrogen Chloride (gas) | [1] |
| Reaction Temperature | 100-110 °C | [1] |
| Yield | ~775 g (from 1 kg glycerol) | [1] |
| Boiling Point | 68-75 °C at 14 mmHg | [1] |
Step 2: Trans-iodination of 1,3-Dichloro-2-propanol to 1,3-Diiodo-2-propanol
The second step involves a Finkelstein reaction, where the chlorine atoms in 1,3-dichloro-2-propanol are substituted with iodine. This trans-halogenation can be achieved using an iodide salt, such as sodium iodide or potassium iodide. High conversions and selectivity to 1,3-diiodo-2-propanol have been reported for this reaction, particularly when conducted under solvent-free conditions with alumina-supported potassium iodide.
Experimental Protocol:
The following is a representative protocol based on reported methods for similar trans-halogenations.
-
Reagent Preparation: Alumina-supported potassium iodide (KI/Al₂O₃) can be prepared by mixing potassium iodide with activated alumina.
-
Reaction Setup: In a round-bottom flask, 1,3-dichloro-2-propanol is mixed with an excess of the KI/Al₂O₃ reagent.
-
Reaction Execution: The mixture is heated and stirred. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the disappearance of the starting material.
-
Work-up and Purification:
-
After the reaction is complete, the solid support is removed by filtration.
-
The crude product is washed with a solution of sodium thiosulfate to remove any residual iodine.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent (if any) is removed under reduced pressure.
-
Further purification can be achieved by column chromatography or distillation.
-
Quantitative Data:
| Parameter | Value/Range |
| Starting Material | 1,3-Dichloro-2-propanol |
| Reagent | Sodium Iodide (NaI) or Potassium Iodide (KI) |
| Support (optional) | Alumina (Al₂O₃) |
| Reaction Conditions | Solvent-free or in a suitable solvent |
| Conversion | 77-99% |
| Selectivity to 1,3-diiodo-2-propanol | up to 82% |
Step 3: Oxidation of 1,3-Diiodo-2-propanol to this compound
The final step is the oxidation of the secondary alcohol, 1,3-diiodo-2-propanol, to the corresponding ketone, this compound. A mild and efficient method for this transformation utilizes periodic acid in conjunction with a polymer-supported chromium reagent.
Experimental Protocol:
The following procedure is based on a published method for the synthesis of this compound[2].
-
Reaction Setup: To a round-bottom flask, add periodic acid (H₅IO₆, 0.529 g, 1.5 mmol) and acetonitrile (10 mL). Stir the resulting suspension for 15 minutes[2].
-
Reaction Execution: To the suspension, add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.031 g, 0.07 mmol) followed by 1,3-diiodo-2-propanol (0.32 g, 1.0 mmol). The reaction mixture is stirred vigorously for 3 hours[2].
-
Work-up and Purification:
-
The heterogeneous mixture is filtered through filter paper to remove the resin[2].
-
The solvent is evaporated from the filtrate to yield a viscous brownish liquid[2].
-
The residue is diluted with ether (20 mL) and washed with a 1% solution of sodium thiosulfate (20 mL)[2].
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a yellow viscous liquid[2].
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,3-Diiodo-2-propanol | [2] |
| Oxidizing Agent | Periodic Acid (H₅IO₆) | [2] |
| Co-oxidant | PV-PCC resin | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 0.19 g (63%) | [2] |
Signaling Pathways and Logical Relationships
The chemical transformations described in this guide follow a logical progression of functional group interconversions. This can be visualized as a pathway where the properties of the starting material are systematically altered to achieve the desired final product.
Caption: Chemical transformation pathway from glycerol to this compound.
This guide provides a comprehensive overview for the synthesis of this compound from glycerol, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The methodologies presented are based on established literature and offer a clear path to this important chemical intermediate.
References
Spectroscopic and Synthetic Profile of 1,3-Diiodopropan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diiodopropan-2-one (also known as 1,3-diiodoacetone), a halogenated ketone of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra in public databases, this document combines reported synthetic methods with predicted and analogous spectral data to serve as a valuable resource for researchers.
Molecular Structure and Properties
1,3-diiodopropan-2-one is a three-carbon ketone functionalized with iodine atoms at the alpha positions relative to the carbonyl group. This structure imparts significant reactivity, making it a useful intermediate in organic synthesis.
IUPAC Name: 1,3-diiodopropan-2-one Molecular Formula: C₃H₄I₂O Molecular Weight: 309.87 g/mol SMILES: O=C(CI)CI InChI Key: OKARNAREDZHGLR-UHFFFAOYSA-N
Synthesis Protocol
An efficient synthesis of 1,3-diiodopropan-2-one has been developed from glycerol 1,3-dichlorohydrin.[1][2][3] The process involves a trans-iodination followed by an oxidation step. A detailed experimental protocol based on the work by Silva et al. is provided below.[1]
Experimental Protocol: Synthesis of 1,3-Diiodopropan-2-one[1]
Step 1: Synthesis of 1,3-diiodopropan-2-ol
-
This step involves the trans-halogenation of a suitable precursor, such as 1,3-dichloropropan-2-ol, using an iodine source like potassium iodide supported on alumina (KI/Al₂O₃) under solvent-free conditions.[1]
Step 2: Oxidation to 1,3-diiodopropan-2-one
-
To a round bottom flask, add periodic acid (H₅IO₆, 1.5 mmol) and acetonitrile (10 mL).
-
Stir the resulting suspension for 15 minutes.
-
Add polyvinyl-pyridinium chlorochromate (PV-PCC) resin (0.07 mmol) and 1,3-diiodopropan-2-ol (1.0 mmol).
-
The reaction mixture is left under vigorous stirring for 3 hours.
-
Following the reaction, the heterogeneous mixture is filtered.
-
The solvent is evaporated to yield a viscous brownish liquid.
-
The liquid is then diluted with ether (20 mL) and washed with a 1% Na₂S₂O₃ solution (20 mL) to purify the product.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-diiodopropan-2-one is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Table 1: Predicted Infrared Spectral Data for 1,3-Diiodopropan-2-one
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O | Stretch | 1720 - 1740 | Strong |
| C-H (CH₂) | Stretch | 2900 - 3000 | Medium |
| C-I | Stretch | 500 - 600 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1,3-diiodopropan-2-one are predicted to be simple due to the molecule's symmetry.
A single peak is expected in the ¹H NMR spectrum, corresponding to the four equivalent protons of the two methylene groups. The chemical shift will be influenced by the adjacent carbonyl and iodo groups.
Table 2: Predicted ¹H NMR Spectral Data for 1,3-Diiodopropan-2-one
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| -CH₂I | Singlet | ~ 4.0 - 4.5 |
Two distinct signals are anticipated in the ¹³C NMR spectrum: one for the carbonyl carbon and another for the two equivalent methylene carbons.
Table 3: Predicted ¹³C NMR Spectral Data for 1,3-Diiodopropan-2-one
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 195 - 205 |
| -CH₂I | ~ 5 - 15 |
Mass Spectrometry (MS)
The mass spectrum of 1,3-diiodopropan-2-one would show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for 1,3-Diiodopropan-2-one
| Fragment | Predicted m/z | Notes |
| [C₃H₄I₂O]⁺ | 310 | Molecular Ion (M⁺) |
| [C₂H₂IO]⁺ | 169 | Loss of CH₂I |
| [CH₂I]⁺ | 141 | Methylene iodide fragment |
| [I]⁺ | 127 | Iodine cation |
Visualization of Spectroscopic Identification Workflow
The following diagram illustrates the logical workflow for identifying 1,3-diiodopropan-2-one using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of 1,3-diiodopropan-2-one.
Applications
1,3-diiodopropan-2-one and its halogenated analogs are utilized in various fields:
-
Organic Synthesis: They serve as building blocks for the construction of diverse heterocyclic systems through S- and N-alkylation reactions.[1]
-
Industrial Applications: It has been employed as a microbicide and algaecide for the treatment of industrial water.[1]
-
Pharmaceutical Research: Halogenated ketones are intermediates in the synthesis of various pharmaceutically active compounds.
This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of 1,3-diiodopropan-2-one, which should aid researchers in their work with this and related compounds.
References
1,3-Diiodoacetone: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as an in-depth technical guide for trained professionals in research and development. 1,3-Diiodoacetone is a chemical with limited publicly available safety data. The information herein is compiled from data on analogous compounds, general principles of chemical safety for halogenated ketones and organoiodine compounds, and available product information. The absence of a dedicated Safety Data Sheet (SDS) for this compound necessitates a cautious and conservative approach to its handling and use. All laboratory operations should be conducted under the direct supervision of a qualified chemist and in accordance with all applicable local, state, and federal regulations. A thorough risk assessment should be performed before any use of this compound.
Chemical and Physical Properties
While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from analogous compounds. It is a derivative of acetone with iodine atoms at the 1 and 3 positions.[1]
| Property | Data | Source |
| Molecular Formula | C₃H₄I₂O | [1] |
| Molecular Weight | 309.87 g/mol | [1] |
| Synonyms | 1,3-Diiodo-2-propanone, NSC 41123 | [1] |
| Appearance | Likely a solid at room temperature (by analogy to 1,3-dichloroacetone) | Inferred |
| Solubility | Expected to be insoluble in water and soluble in organic solvents (by analogy to halogenated ketones) | Inferred |
Hazard Identification and GHS Classification (Inferred)
| Hazard Class | Inferred GHS Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | 💀 |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger | 💀 |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger | 💀 |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | corrosive |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | exclamation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | Warning | environment |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | environment |
Note: The GHS classifications are inferred based on the hazards of 1,3-dichloroacetone and general principles for halogenated ketones.[2][3] The skull and crossbones, corrosion, exclamation mark, and environment pictograms should be considered.[4]
Safe Handling and Personal Protective Equipment (PPE)
Due to the inferred high toxicity and corrosivity of this compound, stringent safety precautions are mandatory.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood with good ventilation.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield are required. |
| Skin Protection | - Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Check manufacturer's data for breakthrough times. - Lab Coat: A chemically resistant lab coat or apron should be worn. - Footwear: Closed-toe shoes are mandatory. |
| Respiratory Protection | If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary. |
Hygiene Practices
-
Avoid all contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.
Storage Requirements
Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated area. Refrigeration may be necessary; consult the supplier's information if available. |
| Container | Keep in a tightly sealed, original container. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and reducing agents.[5] |
| Light Sensitivity | Many organoiodine compounds are light-sensitive.[6] Store in a light-resistant container or in a dark location. |
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire and Explosion Hazards
The fire and explosion hazard data for this compound is not available. The following recommendations are based on general principles for organic compounds.
| Aspect | Information |
| Flammability | Likely combustible, but not highly flammable. |
| Extinguishing Media | Use dry chemical, carbon dioxide, or a foam extinguisher. Avoid using a direct stream of water, which may spread the fire. |
| Fire-Fighting Procedures | Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). |
| Hazardous Combustion Products | Thermal decomposition may produce toxic and corrosive fumes, including hydrogen iodide, iodine, and carbon oxides. |
Accidental Release and Disposal
Accidental Release
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal
-
All waste containing this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
-
Iodine-containing waste can often be treated by reduction to the less harmful iodide ion using a reducing agent like sodium thiosulfate.[7] Consult with your institution's environmental health and safety department for specific disposal protocols.
Reactivity and Stability
| Aspect | Information |
| Chemical Stability | Likely stable under recommended storage conditions. |
| Conditions to Avoid | Heat, light, and moisture. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents.[5] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds generally more reactive and better leaving groups in nucleophilic substitution reactions.[6] |
| Hazardous Decomposition Products | When heated to decomposition, it may emit toxic fumes of hydrogen iodide, iodine, and carbon oxides. |
| Hazardous Polymerization | Hazardous polymerization is not expected to occur. |
Experimental Protocols Cited
No specific experimental protocols for the safety and handling of this compound were found in the initial search. The synthesis of this compound has been described and involves the reaction of 1,3-diiodopropanol with periodic acid and a PV-PCC resin, followed by an ether extraction and washing with a sodium thiosulfate solution. This suggests that standard organic synthesis laboratory procedures are applicable, with the necessary safety precautions for handling potentially toxic and reactive intermediates and products.
Visualizations
Caption: Logical workflow for the safe management of this compound.
References
- 1. Iodoketone synthesis by iodination [organic-chemistry.org]
- 2. 1,3-Dichloro-2-propanone 534-07-6 | TCI AMERICA [tcichemicals.com]
- 3. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
An In-depth Technical Guide to Iodoacetone: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of iodoacetone, a historically significant and synthetically versatile α-halo ketone. From its early discovery and use as a lachrymatory agent to its contemporary applications in biochemistry and organic synthesis, this document delves into the core aspects of iodoacetone's chemistry, reactivity, and biological significance. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the chemical and biomedical sciences.
Discovery and History
The history of iodoacetone is intertwined with the development of organic chemistry in the 19th century. While a precise date for its first synthesis is not definitively documented, its preparation is a logical extension of the foundational work on ketone halogenation. The discovery of iodine by Bernard Courtois in 1811 and the first synthesis of the related α-haloketone, chloroacetone, by Charles Adolphe Wurtz in 1859, laid the groundwork for the eventual synthesis of iodoacetone.[1] Early investigations into α-haloketones were primarily focused on their chemical reactivity.
Iodoacetone, along with other related compounds like bromoacetone, gained notoriety during World War I as a lachrymatory agent, or tear gas.[2][3] These substances were utilized as chemical warfare agents to irritate the eyes and respiratory systems of soldiers, forcing them from entrenched positions.[2] This historical application underscores the potent biological activity of iodoacetone.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of iodoacetone are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃H₅IO | [4][5] |
| Molar Mass | 183.976 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [4][5] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 163.1 °C (436.2 K) | [4] |
| Vapor Pressure | 2.1 ± 0.3 mmHg at 25 °C | [4] |
| Solubility | Soluble in ethanol | [4][5] |
| ¹H NMR (D₂O) | δ 5.31 (s, 2H, -CH₂I), δ 2.30 (s, 3H, -CH₃) | [1] |
| ¹³C NMR (predicted) | δ 202.4 (C=O), δ 30.6 (-CH₃), δ 6.5 (-CH₂I) | |
| IR (predicted) | ~1700 cm⁻¹ (C=O stretch) | [4] |
| Mass Spectrum | Molecular Ion (M⁺): m/z 184 |
Synthesis of Iodoacetone
Iodoacetone can be synthesized through two primary methods: the acid-catalyzed iodination of acetone and the Finkelstein reaction, which involves a halogen exchange.
Acid-Catalyzed Iodination of Acetone
This method involves the direct reaction of acetone with iodine in the presence of an acid catalyst. The reaction proceeds via the enol form of acetone.
Reaction: C₃H₆O + I₂ → C₃H₅IO + HI[4]
Experimental Protocol:
-
Materials: Acetone, solid iodine (I₂), and a suitable acid catalyst (e.g., phosphoric acid).
-
Procedure:
-
In a well-ventilated fume hood, dissolve a known quantity of solid iodine in a minimal amount of acetone. A significant excess of acetone is typically used.[6]
-
Slowly add a small amount of the acid catalyst (e.g., a few drops of concentrated phosphoric acid) to the solution.[6] The reaction is often performed in the dark to prevent the photodegradation of iodoacetone.[1]
-
The reaction progress can be monitored by the disappearance of the characteristic brown color of iodine.[1] The reaction is typically stirred at room temperature.
-
Upon completion, the resulting iodoacetone can be purified by distillation.
-
Finkelstein Reaction (Halogen Exchange)
A more common and often higher-yielding method for synthesizing iodoacetone is the Finkelstein reaction, which involves the substitution of a halogen (typically chlorine) with iodine.
Reaction: CH₃C(O)CH₂Cl + NaI → CH₃C(O)CH₂I + NaCl
Experimental Protocol:
-
Materials: Chloroacetone, sodium iodide (NaI) or potassium iodide (KI), and a suitable solvent such as acetone or dimethylformamide.[7]
-
Procedure:
-
Dissolve chloroacetone and a slight molar excess of sodium iodide in acetone in a round-bottom flask.[7]
-
Stir the reaction mixture at room temperature. The reaction is typically carried out in the dark.
-
The reaction progress can be monitored by the precipitation of sodium chloride.
-
After the reaction is complete, the precipitated sodium chloride is removed by filtration.
-
The acetone is then removed under reduced pressure (e.g., using a rotary evaporator).
-
The crude iodoacetone can be further purified by vacuum distillation.
-
Biological Activity and Mechanism of Action
Iodoacetone is a potent alkylating agent, a property that underlies its biological activity. It readily reacts with nucleophilic functional groups in biomolecules, most notably the thiol group (-SH) of cysteine residues in proteins.[6] This irreversible covalent modification can lead to the inactivation of enzymes and disruption of cellular signaling pathways.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
A well-characterized target of iodoacetone and the related compound iodoacetate is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[1][5][6] GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The active site of GAPDH contains a critical cysteine residue (Cys149 in human GAPDH) that is essential for its catalytic activity.
Iodoacetone acts as an irreversible non-competitive inhibitor of GAPDH.[6] It covalently modifies the sulfhydryl group of the active site cysteine, thereby inactivating the enzyme. This inhibition blocks the glycolytic pathway, leading to a depletion of ATP and disruption of cellular metabolism.
Disruption of the Glycolysis Pathway
The inhibition of GAPDH by iodoacetone has significant downstream effects on cellular metabolism. By blocking a critical step in glycolysis, the production of pyruvate and subsequently ATP through cellular respiration is halted.
Applications in Research and Drug Development
The reactivity of iodoacetone makes it a valuable tool in various research and development settings.
Protein Alkylation in Proteomics
In the field of proteomics, iodoacetone and more commonly, iodoacetamide, are used to alkylate cysteine residues in proteins. This is a critical step in sample preparation for mass spectrometry-based protein identification and quantification. By blocking the free thiol groups, the formation of disulfide bonds is prevented, which simplifies the resulting peptide mixtures after enzymatic digestion.
Experimental Protocol for Protein Alkylation:
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).
-
Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM.
-
Incubate at room temperature or slightly elevated temperature (e.g., 37 °C) for 30-60 minutes.
-
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetone (e.g., 500 mM in a suitable solvent).
-
Add the iodoacetone solution to the reduced protein sample to a final concentration of 15-20 mM. This represents a molar excess over the reducing agent.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as DTT or β-mercaptoethanol, to react with any remaining iodoacetone.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) followed by mass spectrometry analysis.
-
Role in Organic Synthesis
As an α-haloketone, iodoacetone is a versatile building block in organic synthesis. Its bifunctional nature, with electrophilic centers at both the carbonyl carbon and the α-carbon, allows for a wide range of chemical transformations. It is a valuable precursor for the synthesis of various heterocyclic compounds, many of which are important scaffolds in medicinal chemistry. For example, iodoacetone can be used in the synthesis of substituted furans, thiophenes, and pyrroles through reactions with appropriate nucleophiles. Its ability to participate in cyclization and annulation reactions makes it a key intermediate in the construction of complex molecular architectures.
Safety Considerations
Iodoacetone is a hazardous substance and should be handled with appropriate safety precautions. It is a lachrymator and is irritating to the skin, eyes, and respiratory system. All work with iodoacetone should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.
Conclusion
Iodoacetone, a compound with a rich history, continues to be a relevant and valuable tool in modern chemical and biological research. Its well-defined reactivity as an alkylating agent makes it indispensable in proteomics for the modification of cysteine residues. Furthermore, its utility as a synthetic intermediate provides access to a diverse range of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the laboratory.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Iodoethane(75-03-6) 13C NMR spectrum [chemicalbook.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Iodoacetone (1-Iodopropan-2-one) [benchchem.com]
- 5. 1-iodoacetone [webbook.nist.gov]
- 6. 2-Propanone, 1-iodo- | C3H5IO | CID 76396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodoacetone - Wikipedia [en.wikipedia.org]
The Enigmatic Presence of Halogenated Acetones in Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a vast repository of chemical diversity, with marine algae, in particular, being prolific producers of a wide array of secondary metabolites. Among these, halogenated compounds are a significant class, exhibiting a range of biological activities that have garnered interest for potential pharmaceutical and biotechnological applications. This technical guide delves into the natural occurrence of a specific subgroup of these compounds: halogenated acetones. While less studied than their halomethane counterparts like bromoform, halogenated acetones are increasingly being identified in various algal species, particularly within the Rhodophyta (red algae) phylum. This document provides a comprehensive overview of the current knowledge on the subject, including their biosynthesis, quantitative occurrence, and the experimental protocols for their study.
Introduction to Halogenated Acetones in Marine Algae
Marine algae have evolved unique metabolic pathways to incorporate halogens—predominantly bromine and chlorine—into organic molecules. This is attributed to the high concentration of halides in seawater and the presence of specialized enzymes called haloperoxidases. Halogenated acetones, a class of ketones bearing one or more halogen atoms, have been identified as naturally occurring metabolites in certain marine algae. The presence of these compounds is often associated with a chemical defense mechanism, protecting the algae from predation and microbial fouling.
The red algae, particularly species from the genus Asparagopsis, are well-documented producers of a diverse suite of halogenated compounds, including various polyhalogenated acetones.[1] The recognition of acetone and polyhaloacetones in extracts of Asparagopsis taxiformis and A. armata suggests that biological halogenation processes leading to haloform reactions are at play.[1]
Biosynthesis of Halogenated Acetones
The biosynthesis of halogenated acetones in marine algae is intrinsically linked to the activity of haloperoxidase enzymes and the availability of reactive oxygen species (ROS). While a complete, step-by-step pathway for all halogenated acetones is yet to be fully elucidated, the current understanding points towards a mechanism involving the halogenation of a precursor molecule, likely acetone or a related β-keto acid, followed by potential subsequent reactions.
The key steps are believed to be:
-
Generation of a Halogenating Agent: Vanadium-dependent haloperoxidases (v-HPOs) or ferrous iron-dependent halogenases utilize hydrogen peroxide (H₂O₂) and halide ions (Br⁻, Cl⁻) from seawater to produce reactive electrophilic halogen species, such as hypobromous acid (HOBr).
-
Electrophilic Attack: The enol or enolate form of a ketone precursor (e.g., acetone) undergoes an electrophilic attack by the reactive halogen species, leading to the formation of a mono-halogenated acetone.
-
Polyhalogenation: The initial halogenation can be followed by subsequent halogenation steps, leading to the formation of di-, tri-, and other polyhalogenated acetones. The acidic protons on the α-carbon become more acidic with each halogen substitution, facilitating further reactions.
-
Haloform Reaction: In the presence of a base, polyhalogenated methyl ketones can undergo a haloform reaction to produce a haloform (e.g., bromoform, chloroform) and a carboxylate. This suggests that polyhalogenated acetones may serve as intermediates in the biosynthesis of other halogenated metabolites.
Below is a diagram illustrating the proposed biosynthetic pathway.
References
An In-depth Technical Guide to the Chemical Stability and Decomposition of 1,3-Diiodoacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diiodoacetone, a halogenated ketone, serves as a versatile reagent in organic synthesis and holds potential in various industrial applications. However, its utility is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the known and anticipated stability characteristics of this compound, detailing its susceptibility to various environmental factors and outlining its probable decomposition pathways. While specific kinetic and quantitative data for this compound are scarce in publicly available literature, this document synthesizes information from analogous α-haloketones and iodo-organic compounds to provide a robust framework for its handling, storage, and application. Detailed experimental protocols for assessing its stability are also provided, offering a practical resource for researchers.
Chemical Stability Profile
This compound is a crystalline solid that is generally stable under standard temperature and pressure. However, its reactivity, stemming from the presence of two electron-withdrawing iodine atoms alpha to a carbonyl group, renders it susceptible to degradation under specific conditions. Key factors influencing its stability include pH, light, and temperature.
1.1. pH Sensitivity and Hydrolytic Decomposition
This compound is known to be unstable in both acidic and basic aqueous solutions, undergoing hydrolytic decomposition. The presence of two potential leaving groups (iodide ions) and an electrophilic carbonyl carbon makes the molecule susceptible to nucleophilic attack by water or hydroxide ions.
Table 1: Anticipated Hydrolytic Stability Profile of this compound
| Condition | Anticipated Stability | Probable Mechanism | Potential Decomposition Products |
|---|---|---|---|
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis | 1,3-dihydroxyacetone, Iodoacetic acid, Acetic acid, Iodide ions |
| Neutral (pH 6-8) | Moderate | Slow hydrolysis | 1,3-dihydroxyacetone, Iodide ions |
| Basic (pH > 8) | Very Low | Base-catalyzed hydrolysis (e.g., Favorskii-type rearrangement or direct substitution) | Carboxylic acid salts, Iodide ions, potentially rearranged products |
1.2. Photostability
Exposure to light, particularly in the ultraviolet (UV) spectrum, is a critical factor in the decomposition of this compound. The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon absorption of light energy. This process, known as photolysis, generates highly reactive radical intermediates. The photochemical synthesis of this compound from 1-iodoacetone further supports its sensitivity to light.
The primary photochemical process is expected to be the cleavage of a C-I bond to form an iodomethyl radical and an iodoacetyl radical. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent, recombination, or reaction with oxygen to form peroxy radicals.
Table 2: Anticipated Photochemical Stability Profile of this compound
| Light Condition | Anticipated Stability | Probable Primary Process | Potential Decomposition Products |
|---|---|---|---|
| UV Radiation (<400 nm) | Very Low | Homolytic cleavage of C-I bond (Norrish Type I) | Iodoacetyl radical, Iodomethyl radical, Molecular iodine, various recombination and abstraction products |
| Visible Light (>400 nm) | Moderate to Low | Reduced rate of photolysis | Same as UV, but at a slower rate |
| Darkness | High (in the absence of other stressors) | N/A | N/A |
1.3. Thermal Stability
While generally stable at room temperature, elevated temperatures can induce the thermal decomposition of this compound. The C-I bond is the weakest bond in the molecule and is therefore the most likely site for initial cleavage upon heating. Thermal decomposition is expected to proceed via a radical mechanism, similar to photolysis.
Studies on the thermal decomposition of iodoalkanes indicate that the primary step is the homolytic fission of the carbon-iodine bond.[3][4] The resulting radicals can then undergo a cascade of reactions, including elimination, recombination, and fragmentation.
Table 3: Anticipated Thermal Stability Profile of this compound
| Temperature Range | Anticipated Stability | Probable Primary Process | Potential Decomposition Products |
|---|---|---|---|
| < 50 °C | High | Minimal decomposition | N/A |
| 50 - 100 °C | Moderate | Slow homolytic cleavage of C-I bond | Radical species, potential for slow polymerization or formation of volatile byproducts |
| > 100 °C | Low | Rapid homolytic cleavage of C-I bond | A complex mixture of smaller molecules, including iodine, CO, CO2, and various organic fragments |
Decomposition Pathways
Based on the reactivity of α-haloketones and iodo-organic compounds, the following decomposition pathways for this compound can be proposed.
2.1. Hydrolysis Pathway
Under aqueous conditions, this compound is expected to undergo hydrolysis to ultimately form 1,3-dihydroxyacetone and iodide ions. The reaction likely proceeds through a stepwise substitution of the iodine atoms by hydroxyl groups.
Caption: Proposed Hydrolysis Pathway of this compound.
2.2. Photolytic Decomposition Pathway
Upon exposure to UV light, the primary decomposition pathway is initiated by the homolytic cleavage of a carbon-iodine bond, leading to the formation of radical species.
References
Methodological & Application
Application Notes and Protocols for 1,3-Diiodoacetone Reactivity with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodoacetone is a bifunctional electrophilic reagent that serves as a valuable tool for the chemical modification and crosslinking of cysteine residues in proteins. Its structure features two reactive iodine atoms, which are excellent leaving groups, attached to a three-carbon acetone backbone. This configuration allows for the formation of stable thioether bonds with the sulfhydryl groups of cysteine residues via nucleophilic substitution (SN2) reactions.[1][2]
Due to its ability to react with one or two cysteine residues, this compound can be used to either label single cysteines or to introduce intramolecular or intermolecular crosslinks between spatially proximate cysteines. This makes it a powerful reagent for probing protein structure, identifying neighboring cysteine residues, stabilizing protein conformations, and creating more complex peptide and protein architectures.[2] Analogous compounds, such as 1,3-dichloroacetone, have been successfully used to create novel bicyclic dimeric peptides and to stabilize α-helical structures.[2]
These application notes provide a detailed overview of the reactivity of this compound with cysteine residues, including its reaction mechanism, quantitative parameters for analogous compounds, and detailed experimental protocols for its use in protein modification.
Reaction Mechanism and Specificity
The primary reaction of this compound with proteins involves the alkylation of cysteine's sulfhydryl group. The reaction proceeds through an SN2 mechanism where the nucleophilic cysteine thiolate anion attacks one of the electrophilic carbons attached to an iodine atom, displacing the iodide ion.
Key aspects of the reaction include:
-
pH Dependence: The reactivity of the cysteine sulfhydryl group is highly dependent on pH. The thiol group (R-SH) has a pKa typically ranging from 8 to 9.[2][3] For the reaction to proceed efficiently, the pH of the solution should be near or slightly above the pKa to favor the formation of the more nucleophilic thiolate anion (R-S-).
-
Bifunctionality: As a bifunctional reagent, this compound can react in two ways:
-
Mono-alkylation: One molecule of this compound reacts with a single cysteine residue.
-
Crosslinking: The reagent reacts with two distinct cysteine residues, forming a stable acetone bridge. This can occur between cysteines within the same polypeptide chain (intramolecular) or between different protein subunits (intermolecular).
-
-
Chemoselectivity: While highly reactive towards cysteine thiolates, other nucleophilic amino acid side chains can also react with haloacetyl compounds, particularly at elevated pH and temperature. These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine.[4][5] Studies with the analogous 1,3-dichloroacetone show that maintaining a pH between 7.0 and 9.0 helps to achieve better chemoselectivity for cysteines over lysines, as lysine's amino group (pKa ~10.5) is more likely to be protonated and thus less nucleophilic in this range.[2]
Caption: Reaction mechanism of this compound with cysteine residues.
Data Presentation
While specific kinetic data for this compound is not extensively published, the reactivity is comparable to other haloacetyl reagents.[6] The following table summarizes optimal conditions and outcomes derived from studies on the analogous and commonly used crosslinker, 1,3-dichloroacetone (DCA), which provides a strong basis for protocol development with this compound.[2] Iodine is a better leaving group than chlorine, suggesting that this compound may react faster than its chloro-analogue under similar conditions.
| Parameter | Condition / Value | Outcome / Remark | Reference |
| pH | 7.0 - 9.0 (in 50 mM NH₄HCO₃) | Optimal range for chemoselectivity. pH 7.0 gives the highest purity with longer reaction times. pH > 9.0 increases side reactions with lysine. pH < 7.0 results in very slow kinetics due to protonation of the cysteine thiol.[2] | [2] |
| Temperature | 0 °C to Room Temperature | Lower temperatures (e.g., 0 °C) improve yield by suppressing the formation of side products. Higher temperatures (40-60 °C) increase reaction rate but also significantly increase side product formation.[2] | [2] |
| Stoichiometry | ~0.5 equivalents of reagent per cysteine | For dimerization/crosslinking, a slight substoichiometric amount of the bifunctional reagent is often used to minimize mono-alkylation and unwanted modifications. Typically added in aliquots.[2] | [2] |
| Solvent | Aqueous buffers (e.g., NH₄HCO₃, PBS). Reagent stock prepared in an organic solvent like DMF. | The choice of buffer can influence reaction kinetics. Low-strength buffers like PBS can lead to a drop in pH during the reaction, slowing it down.[2] | [2] |
| Side Products | Formation of mono-alkylation products, reactions with other nucleophilic residues (Lys, His). | Side product formation is minimized at lower temperatures and by maintaining the pH within the optimal 7.0-8.0 range.[2] | [2] |
Experimental Protocols
Protocol 1: Intramolecular Crosslinking of a Purified Protein
This protocol provides a general method for crosslinking spatially adjacent cysteine residues within a purified protein using this compound.
Materials:
-
Purified protein containing at least two accessible cysteine residues.
-
This compound (handle with care, potential alkylating agent).
-
Reaction Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.
-
Reducing Agent (optional): 10 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
Reagent Solvent: N,N-Dimethylformamide (DMF).
-
Quenching Solution: 100 mM L-cysteine or β-mercaptoethanol in Reaction Buffer.
-
Dialysis or Desalting columns for buffer exchange.
Procedure:
-
Protein Preparation: a. If the protein contains disulfide bonds that need to be reduced to free the target cysteines, incubate the protein (e.g., at 1 mg/mL) with 10 mM DTT for 1 hour at 37 °C or with 5 mM TCEP for 30 minutes at room temperature. b. Remove the reducing agent by dialysis against the Reaction Buffer (at least 3 changes of 1 L buffer over 4-6 hours) or by using a desalting column equilibrated with the Reaction Buffer. c. Adjust the final protein concentration to a desired value (e.g., 1-5 mg/mL or ~25-100 µM).
-
Reagent Preparation: a. Prepare a 40 mM stock solution of this compound in DMF immediately before use. Protect the solution from light.
-
Crosslinking Reaction: a. Place the protein solution in a microcentrifuge tube and cool it in an ice bath (0-4 °C) to minimize side reactions.[2] b. Add the first aliquot of the this compound stock solution to the protein solution to achieve a final molar ratio of approximately 0.25 to 0.5 equivalents of reagent per mole of protein (e.g., for a 100 µM protein solution, add 0.625 µL of 40 mM stock per 100 µL of protein to get 0.25 eq). Add dropwise while gently vortexing. c. Incubate the reaction on ice with gentle shaking for 30 minutes. d. (Optional) Add a second aliquot of this compound to bring the total to ~0.5 equivalents. e. Continue the incubation on ice for another 30-60 minutes. The total reaction time may need optimization (e.g., 1-2 hours).
-
Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of ~10 mM to consume any unreacted this compound. b. Incubate for 15 minutes at room temperature.
-
Analysis: a. SDS-PAGE: Analyze the reaction products by non-reducing SDS-PAGE. Intramolecularly crosslinked proteins may exhibit a more compact structure, leading to a slightly faster migration compared to the unmodified, reduced protein. Intermolecular crosslinking will result in bands at higher molecular weights (dimers, trimers, etc.). b. Mass Spectrometry: For precise confirmation, perform mass spectrometry analysis (e.g., LC-MS/MS). The crosslinked protein will show a mass increase corresponding to the acetone bridge (C₃H₂O, +38.01 Da) replacing two protons. Peptide mapping after enzymatic digestion can identify the specific cysteine residues involved in the crosslink.
Caption: Experimental workflow for protein crosslinking with this compound.
Protocol 2: Cysteine Reactivity Profiling (Chemoproteomics Application)
This protocol describes a conceptual workflow for using this compound in a competitive chemoproteomics experiment to profile the reactivity of cysteines across a proteome. This approach is adapted from established methods like isoTOP-ABPP, which use iodoacetamide-based probes.[3][7][8] It assumes the use of this compound as a competitor to a standard cysteine-reactive probe.
Materials:
-
Cell lysate or tissue homogenate.
-
This compound.
-
Cysteine-reactive probe with a reporter handle (e.g., iodoacetamide-alkyne for click chemistry).[3]
-
Reagents for click chemistry (e.g., azide-biotin, copper catalyst, ligands).
-
Streptavidin beads for enrichment.
-
Protease (e.g., Trypsin).
-
Buffers for lysis, reaction, and washing.
-
LC-MS/MS system for proteomic analysis.
Procedure:
-
Proteome Preparation: a. Lyse cells or tissues in a native lysis buffer (e.g., PBS with minimal detergents) to preserve protein structure and reactivity. b. Determine protein concentration using a standard assay (e.g., BCA).
-
Competitive Labeling: a. Aliquot the proteome into two samples: a 'Control' sample and a 'Treatment' sample. b. To the 'Treatment' sample, add this compound at a desired concentration (e.g., 10-100 µM) and incubate for 30-60 minutes at room temperature. This allows this compound to react with accessible and reactive cysteine residues. c. To the 'Control' sample, add an equivalent volume of vehicle (e.g., DMF).
-
Probe Labeling: a. To both 'Control' and 'Treatment' samples, add a saturating concentration of the iodoacetamide-alkyne probe (e.g., 100-200 µM) to label all remaining accessible cysteines. Incubate for 1 hour at room temperature.
-
Click Chemistry and Enrichment: a. Perform a copper-catalyzed click reaction to attach an azide-biotin tag to the alkyne handle on the probe-labeled proteins.[9] b. Enrich the biotin-tagged proteins using streptavidin-coated agarose or magnetic beads.
-
Proteomic Analysis: a. Perform on-bead proteolytic digestion (e.g., with trypsin) to release the labeled peptides. b. Analyze the resulting peptides by LC-MS/MS. c. Quantify the relative abundance of each cysteine-containing peptide between the 'Control' and 'Treatment' samples. A significant decrease in a peptide's signal in the 'Treatment' sample indicates that its corresponding cysteine was reactive towards this compound and was thus "blocked" from reacting with the reporter probe.
Caption: Logical relationship between pH and residue reactivity.
References
- 1. Buy this compound (EVT-375297) | 6305-40-4 [evitachem.com]
- 2. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. PXD005183 - Systematic Evaluation of Protein Reduction and Alkylation reveals Massive Unspecific Side Effects by Iodine-containing Reagents - OmicsDI [omicsdi.org]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Proteome-wide quantification and characterization of oxidation-sensitive cysteines in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Amine-Reactive Crosslinkers in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Many PPIs are transient or weak, making them difficult to capture and analyze using conventional methods like co-immunoprecipitation.[1] Chemical crosslinking has emerged as a powerful technique to overcome this challenge by covalently stabilizing interacting proteins in their native state.[1][2][3]
Amine-reactive crosslinkers are a class of chemical reagents designed to covalently bind to primary amines (–NH2), which are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (Lys, K) residues.[4][5] Because lysine residues are often present on the exterior surfaces of proteins, they are readily accessible for conjugation, making amine-reactive crosslinkers highly effective for studying PPIs.[5] These reagents create stable amide bonds, effectively "freezing" a snapshot of the protein complex, which can then be isolated and identified.[4][6] This methodology is invaluable for stabilizing transient interactions, mapping protein complex topology, and identifying interaction partners both in vitro and in vivo.[1][2]
Mechanism of Amine-Reactive Crosslinkers
The most common amine-reactive functional group is the N-hydroxysuccinimide (NHS) ester.[4] NHS esters react with primary amines through nucleophilic acyl substitution. The reaction proceeds efficiently at a physiological to slightly alkaline pH (7.2-9.0), where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4][5] This results in the formation of a stable, covalent amide bond and the release of NHS as a byproduct.[4][5]
Common Amine-Reactive Crosslinkers
The choice of crosslinker is critical and depends on the specific application. Key factors to consider are the spacer arm length, water solubility, cell membrane permeability, and whether the crosslinker is cleavable. Homobifunctional crosslinkers, which have identical reactive groups on both ends, are often used to capture a "snapshot" of all proximal proteins.[7][8]
| Crosslinker | Full Name | Spacer Arm (Å) | Cleavable? | Water Soluble? | Membrane Permeable? | Reactive Toward |
| DSS | Disuccinimidyl suberate | 11.4 | No | No | Yes | Primary Amines |
| BS3 | Bis(sulfosuccinimidyl) suberate | 11.4 | No | Yes | No | Primary Amines |
| DSG | Disuccinimidyl glutarate | 7.7 | No | No | Yes | Primary Amines |
| BSOCOES | Bis(2-[succinimidooxycarbonyloxy]ethyl) sulfone | 13.3 | Yes (Base) | No | Yes | Primary Amines |
| Sulfo-EGS | Ethylene glycol bis(sulfosuccinimidyl succinate) | 16.1 | Yes (Hydroxylamine) | Yes | No | Primary Amines |
| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | No | No | Yes | Amine, Sulfhydryl |
| Sulfo-SMCC | Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 8.3 | No | Yes | No | Amine, Sulfhydryl |
Application: Crosslinker Selection Strategy
Selecting the right crosslinker is crucial for a successful experiment. For example, to study intracellular protein interactions, a membrane-permeable crosslinker like DSS is required.[9] Conversely, to capture interactions on the cell surface, a membrane-impermeable, water-soluble reagent like BS3 should be used.[9][10]
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins using BS3
This protocol is designed for studying interactions between purified proteins in solution.
Materials:
-
Purified Proteins (Protein A and Protein B) in a suitable buffer (e.g., PBS, HEPES), pH 7.2-8.5. Avoid amine-containing buffers like Tris.
-
BS3 (Bis[sulfosuccinimidyl] suberate)[11]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Anhydrous DMSO or fresh deionized water
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare Protein Solution: Mix the purified interacting proteins in the Reaction Buffer. A typical starting concentration is 0.1-2 mg/mL.
-
Prepare Crosslinker Stock: Immediately before use, dissolve BS3 in fresh deionized water to a concentration of 25 mM.[9] BS3 is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[9]
-
Initiate Crosslinking Reaction: Add the BS3 stock solution to the protein mixture. The final BS3 concentration typically ranges from 0.25 to 2 mM. The optimal concentration should be determined empirically. A common starting point is a 20-fold molar excess of crosslinker to protein.
-
Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[9] The primary amines in Tris will react with and consume any excess BS3. Incubate for 15 minutes at room temperature.
-
Analyze Results: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of a new, higher-molecular-weight band corresponding to the protein A-protein B complex.
Protocol 2: In Vivo Crosslinking of Cell Surface Proteins using BS3
This protocol is for capturing interactions on the surface of living cells. The use of the water-soluble, membrane-impermeable BS3 ensures that only extracellular and cell-surface proteins are crosslinked.[9][10]
Materials:
-
Suspension or adherent cells (~25 x 10^6 cells/mL)[9]
-
BS3 Crosslinker
-
Reaction Buffer: Ice-cold PBS, pH 8.0[9]
-
Quenching Buffer: 1M Tris-HCl, pH 7.5
-
Cell Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend or keep cells in the final wash buffer at a concentration of approximately 25 x 10^6 cells/mL.[9]
-
Prepare Crosslinker: Prepare a 25 mM stock solution of BS3 in water immediately before use.
-
Perform Crosslinking: Add the BS3 stock solution to the cell suspension to a final concentration of 1-3 mM.[9]
-
Incubate: Gently mix and incubate the cells for 30 minutes at 4°C. The low temperature minimizes the internalization of cell surface proteins.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at 4°C.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with PBS to remove excess quenching reagent. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Analysis: The cell lysate containing the crosslinked complexes is now ready for downstream applications such as immunoprecipitation followed by Western blotting or mass spectrometry to identify the interacting partners.
General Experimental Workflow
The overall process for identifying protein interactions using chemical crosslinking follows a structured workflow, from the initial reaction to the final data analysis. This process is applicable to both in vitro and in vivo experiments.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low yield of crosslinked product | - Crosslinker concentration is too low.- Reaction pH is not optimal (should be 7.2-9.0).- Presence of primary amines (e.g., Tris) in the buffer.- Crosslinker is hydrolyzed/inactive. | - Increase crosslinker concentration or incubation time.- Ensure buffer is amine-free and within the optimal pH range.- Always prepare fresh crosslinker solution immediately before use. |
| Excessive aggregation or polymerization | - Crosslinker concentration is too high.- Protein concentration is too high, favoring intermolecular crosslinking. | - Perform a titration to find the optimal crosslinker concentration.- Reduce the protein concentration.- Consider a two-step crosslinking strategy with a heterobifunctional reagent if applicable. |
| Crosslinked band is smeared on the gel | - Heterogeneous crosslinking products.- Protein degradation during the experiment. | - Optimize the crosslinker-to-protein ratio.- Ensure protease inhibitors are added during cell lysis and subsequent steps. |
| No crosslinking in in vivo experiment | - Crosslinker did not reach the target (e.g., using a membrane-impermeable crosslinker for an intracellular target). | - For intracellular targets, use a membrane-permeable crosslinker like DSS.[9]- For cell surface targets, use a membrane-impermeable crosslinker like BS3.[9] |
References
- 1. Crosslinking Protein Interaction Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - KG [thermofisher.com]
- 7. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. BS3 Crosslinker 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]
- 11. BS3 (bis(sulfosuccinimidyl)suberate) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 1,3-Diiodoacetone Cross-Linked Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. The choice of cross-linking reagent is critical for successful XL-MS studies. 1,3-diiodoacetone is a homo-bifunctional cross-linking reagent that reacts primarily with cysteine residues, forming stable thioether bonds. Its relatively short spacer arm makes it ideal for capturing proximal cysteine residues, providing high-resolution structural information. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in XL-MS workflows.
Principle of this compound Cross-Linking
This compound is an α-haloketone that acts as an electrophile. The iodine atoms are good leaving groups, and the carbonyl group activates the adjacent carbon atoms for nucleophilic attack. The primary targets for this compound in proteins are the sulfhydryl groups of cysteine residues, which are strong nucleophiles. The reaction proceeds via a two-step nucleophilic substitution, forming a stable thioether linkage. Due to its bifunctional nature, a single this compound molecule can react with two cysteine residues, creating an intramolecular (within the same protein) or intermolecular (between different proteins) cross-link. While cysteine is the primary target, reactions with other nucleophilic amino acid side chains, such as histidine, lysine, and methionine, can also occur, albeit at a lower rate.
Applications
-
Mapping Protein-Protein Interaction Interfaces: Identifying the specific residues at the interface of interacting proteins.
-
Probing Protein Conformation and Dynamics: Detecting changes in protein structure upon ligand binding or post-translational modifications.
-
Validating Protein Complex Stoichiometry: Confirming the arrangement of subunits within a protein complex.
-
Structural Elucidation of Protein Complexes: Providing distance constraints for computational modeling of protein structures.
Data Presentation
Table 1: Quantitative Analysis of Cross-Linked Peptides from a Hypothetical Protein Complex (Protein A - Protein B) Treated with and without an Inhibitor.
| Cross-Link ID | Protein A Peptide | Protein B Peptide | Fold Change (Inhibitor/Control) | p-value |
| XL-01 | ACC GHTILER | VLGC AFGR | -3.2 | 0.001 |
| XL-02 | YSC NLAR | FC TVIK | -2.8 | 0.005 |
| XL-03 | TC VADLAK | MC QWLER | -1.5 | 0.04 |
| XL-04 | GC FFTTR | IC SDEYK | 1.1 | 0.85 |
| XL-05 | KC TEVLR | AC LMPK | 2.5 | 0.02 |
Note: Cysteine residues involved in the cross-link are highlighted in bold. Fold changes represent the relative abundance of the cross-linked peptide pair in the inhibitor-treated sample compared to the control.
Experimental Protocols
I. Protein Cross-Linking with this compound
Materials:
-
Purified protein complex (e.g., 1 mg/mL in a suitable buffer like HEPES or PBS, pH 7.2-7.8)
-
This compound (freshly prepared stock solution, e.g., 100 mM in a water-miscible organic solvent like DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M DTT)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Protocol:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines or thiols that could react with the cross-linker. If necessary, perform a buffer exchange using dialysis or size-exclusion chromatography.
-
Cross-Linking Reaction:
-
To the protein solution, add the this compound stock solution to achieve the desired final concentration (typically in the range of 0.1 - 2 mM). The optimal concentration should be determined empirically for each protein system. A common starting point is a 20- to 50-fold molar excess of cross-linker over the protein.
-
Incubate the reaction mixture at room temperature (or 4°C for sensitive proteins) for 30-60 minutes with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Verification of Cross-Linking (Optional): Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked products.
II. Sample Preparation for Mass Spectrometry
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the quenched cross-linking reaction to a final concentration of 8 M to denature the proteins.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond scrambling and to differentiate non-cross-linked cysteines from those involved in the cross-link.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
III. LC-MS/MS Analysis
Protocol:
-
Resuspend the dried peptide sample in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the sample onto a C18 reverse-phase analytical column connected to a high-resolution mass spectrometer.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS). It is advantageous to prioritize precursor ions with higher charge states (≥3+), as cross-linked peptides are often more highly charged.
IV. Data Analysis
Specialized software is required to identify cross-linked peptides from the complex MS/MS data. Several software packages are available, such as pLink, xQuest, and MeroX. The general workflow is as follows:
-
Database Searching: The software searches the acquired MS/MS spectra against a protein sequence database, considering the mass modification introduced by the this compound cross-linker.
-
Scoring and Validation: Potential cross-linked peptide pairs are scored based on the quality of the spectral match. A false discovery rate (FDR) is typically calculated to ensure the confidence of the identifications.
-
Quantification: For quantitative studies, the relative abundance of each cross-linked peptide can be determined using label-free quantification or by incorporating stable isotopes (e.g., SILAC).
Mandatory Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound cross-linked proteins.
Caption: Diagram of a hypothetical signaling pathway where an inhibitor disrupts the interaction between Kinase A and Kinase B, a change that could be detected by quantitative cross-linking.
Probing Protein Quaternary Structure with 1,3-Diiodoacetone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spatial arrangement of subunits in a multimeric protein, known as its quaternary structure, is fundamental to its biological function. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate the topology of protein complexes. 1,3-diiodoacetone is a homobifunctional cross-linking agent that offers specificity for cysteine residues, providing valuable distance constraints for structural modeling of protein complexes. This document provides detailed application notes and protocols for utilizing this compound to probe protein quaternary structure.
Application Notes
Principle of this compound Cross-Linking
This compound is a small, thiol-reactive cross-linker. Its reactivity stems from the two iodo- groups, which can undergo nucleophilic substitution by the sulfhydryl groups of cysteine residues.[1] The reaction proceeds via an SN2 mechanism, forming stable thioether bonds.[2] Due to the short spacer arm of the acetone group, this compound can covalently link cysteine residues that are in close proximity, typically within a few angstroms. This allows for the identification of both intra- and inter-subunit contacts.
Specificity and Reactivity
The primary targets for this compound are the thiol groups of cysteine residues. The reaction is highly dependent on the pH of the buffer system. For the reaction to occur, the cysteine residue must be in its deprotonated, thiolate form (-S⁻), which is a stronger nucleophile than the protonated thiol (-SH).[1] The pKa of cysteine's sulfhydryl group in proteins can range from 7.5 to 8.5, but can be significantly lower in specific microenvironments.[3][4] Therefore, conducting the cross-linking reaction at a pH above the pKa of the target cysteines will favor the more reactive thiolate species and increase the reaction rate.
Compared to its di-chloro and di-bromo analogs, this compound is expected to be more reactive. This is because iodide is a better leaving group than bromide or chloride, facilitating a faster nucleophilic attack by the cysteine thiolate. This higher reactivity may allow for shorter incubation times or the use of lower concentrations of the cross-linker.
Applications in Structural Biology and Drug Development
-
Mapping Protein-Protein Interfaces: By identifying which cysteine residues on different subunits are cross-linked, the interaction surfaces between these subunits can be mapped.
-
Determining Subunit Stoichiometry: The pattern of cross-linked species observed on an SDS-PAGE gel can provide information about the number of subunits in a complex.
-
Validating Homology Models: Experimentally derived distance constraints from cross-linking can be used to validate or refine computational models of protein complexes.
-
Studying Conformational Changes: Changes in the cross-linking pattern upon ligand binding or mutation can reveal alterations in the protein's quaternary structure.
-
Identifying Drug Binding Sites: If a drug candidate binds near a cysteine residue, it may alter its accessibility or reactivity to this compound, providing insights into the drug's binding site.
Experimental Protocols
Protocol 1: Cross-Linking of a Purified Protein Complex with this compound
This protocol outlines the general steps for cross-linking a purified protein complex in solution. Optimal conditions, such as reagent concentrations and incubation times, may need to be determined empirically for each specific protein system.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, phosphate buffer)
-
This compound (freshly prepared stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M dithiothreitol)
-
SDS-PAGE materials
-
Mass spectrometer and reagents for protein digestion and analysis
Procedure:
-
Protein Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol) as these will react with this compound. A suitable buffer is 20 mM HEPES or phosphate buffer at pH 7.5-8.5.[5]
-
The protein concentration should be optimized to favor the formation of the desired complex without causing non-specific aggregation. A typical starting concentration is 1-5 µM.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 100 mM).
-
Add this compound to the protein solution to a final concentration that is typically in a 10- to 50-fold molar excess over the concentration of cysteine residues. Titration experiments are recommended to determine the optimal concentration.
-
Incubate the reaction mixture at room temperature (or on ice to slow down the reaction) for 15-60 minutes. The incubation time should be optimized to maximize cross-linking while minimizing protein aggregation or degradation.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching solution. This can be a high concentration of a primary amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) or a thiol-containing reagent (e.g., DTT to a final concentration of 10 mM).
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching.
-
-
Analysis by SDS-PAGE:
-
Mix the quenched reaction products with SDS-PAGE loading buffer (non-reducing if analyzing disulfide-linked controls, and either reducing or non-reducing for the cross-linked sample).
-
Run the samples on an SDS-PAGE gel to visualize the cross-linked products. Inter-subunit cross-linking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, etc.
-
-
Analysis by Mass Spectrometry:
-
For identification of cross-linked residues, the bands of interest can be excised from the gel and subjected to in-gel digestion with a protease (e.g., trypsin).
-
Alternatively, the entire reaction mixture can be subjected to in-solution digestion.
-
The resulting peptide mixture is then analyzed by LC-MS/MS. Specialized software is used to identify the cross-linked peptides from the complex MS/MS spectra.[6][7]
-
Quantitative Data Summary
The following table provides typical ranges for the key quantitative parameters in a this compound cross-linking experiment. These should be optimized for each specific system.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 µM | Higher concentrations may lead to non-specific aggregation. |
| This compound Concentration | 10 - 50-fold molar excess over cysteines | Titration is crucial to find the optimal concentration. |
| Reaction Buffer pH | 7.5 - 8.5 | Higher pH favors the more reactive thiolate form of cysteine.[3][4] |
| Incubation Temperature | 4 - 25 °C | Lower temperatures can be used to slow down the reaction. |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient due to the high reactivity of the iodo- group. |
| Quenching Reagent | 50 mM Tris-HCl or 10 mM DTT (final) | Ensure a sufficient excess to stop the reaction completely. |
Visualizations
Caption: Experimental workflow for probing protein quaternary structure using this compound.
Caption: Reaction of this compound with cysteine residues on two protein subunits.
References
- 1. opencw.aprende.org [opencw.aprende.org]
- 2. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fgsc.net [fgsc.net]
- 6. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes: 1,3-Diiodoacetone as a Bifunctional Thiol-Reactive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodoacetone is a homobifunctional alkylating agent used for covalently cross-linking sulfhydryl groups in proteins. As a member of the dihaloacetone family, which includes the more commonly studied 1,3-dichloroacetone and 1,3-dibromoacetone, it possesses two reactive iodo- groups flanking a central ketone. These reactive sites enable the formation of stable thioether bonds with the thiol side chains of cysteine residues that are in close proximity.
The fixed distance imposed by the acetone backbone makes this compound a valuable tool for structural biology, allowing researchers to probe protein topology, map enzyme active sites, and stabilize protein-protein interactions. Its high reactivity also makes it a potent irreversible inhibitor for enzymes that rely on catalytic cysteine residues.
Mechanism of Action
This compound reacts with cysteine residues via a sequential bimolecular nucleophilic substitution (SN2) mechanism. The reaction is highly dependent on pH, as it requires the deprotonated thiolate form of the cysteine side chain (Cys-S⁻), which is a strong nucleophile. The pKa of cysteine's thiol group is typically between 8 and 9, meaning the reaction is most efficient at a pH of 7.0 or higher.[1]
The process occurs in two steps:
-
A thiolate anion from a cysteine residue attacks one of the iodinated carbons, displacing the iodide ion (an excellent leaving group) and forming a stable thioether bond.
-
A second nearby cysteine thiolate then attacks the remaining iodinated carbon, forming a second thioether bond and creating a covalent cross-link between the two residues.
This cross-link spans a specific distance, providing a valuable constraint for structural modeling.
References
Application Notes and Protocols for Stabilizing Multi-Subunit Complexes with 1,3-Diiodoacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stabilization of multi-subunit protein complexes is a critical step for their structural and functional characterization. Chemical crosslinking offers a powerful method to covalently link subunits, thereby preserving the native architecture of the complex during purification and analysis. 1,3-diiodoacetone is a bifunctional alkylating agent that can be employed for this purpose. As a homobifunctional crosslinker, it possesses two reactive iodo-groups that can form stable thioether bonds with sulfhydryl groups of cysteine residues that are in close proximity within the protein complex. This application note provides a detailed protocol for the use of this compound in stabilizing multi-subunit protein complexes, along with relevant technical data and visualizations to guide the experimental setup. While less common in literature than its chloro- and bromo-analogs, the principles of reactivity are conserved, with the iodo-group being a more reactive leaving group, potentially allowing for faster reaction times or the use of lower concentrations.
Mechanism of Action
This compound reacts primarily with the thiol groups of cysteine residues via a nucleophilic substitution reaction. The reaction proceeds in a two-step manner where one iodo-group reacts with a cysteine on one subunit, and the second iodo-group reacts with a nearby cysteine on an adjacent subunit, forming a stable acetone-linked thioether bridge. Due to its reactivity as an alkylating agent, potential side reactions with other nucleophilic amino acid residues such as lysine, histidine, and methionine may occur, particularly at higher pH values.
Data Presentation
The following table summarizes typical experimental conditions for crosslinking with dihaloacetones, which can be used as a starting point for optimization with this compound.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 20 µM | Higher concentrations favor intermolecular crosslinking. |
| This compound Conc. | 10 - 50-fold molar excess over protein | The optimal ratio should be determined empirically. |
| Reaction Buffer | Phosphate, HEPES, Bicarbonate, or Borate | pH 7.0 - 8.5. Avoid amine-containing buffers like Tris. |
| pH | 7.0 - 8.5 | Higher pH increases the nucleophilicity of thiols and amines. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help control the reaction rate. |
| Incubation Time | 15 - 60 minutes | Monitor the reaction over time to find the optimal duration. |
| Quenching Reagent | 20 - 100 mM Tris or Glycine | Quenches unreacted this compound. |
| Quenching Time | 15 - 30 minutes | Ensures complete termination of the crosslinking reaction. |
Experimental Protocols
Materials
-
Purified multi-subunit protein complex in a suitable buffer (e.g., PBS, HEPES).
-
This compound (handle with care, as it is a reactive alkylating agent).
-
Freshly prepared stock solution of this compound in an organic solvent (e.g., DMF or DMSO).
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
SDS-PAGE reagents and equipment for analysis.
-
Mass spectrometer for identification of crosslinked peptides (optional).
Protocol for Crosslinking
-
Sample Preparation:
-
Prepare the purified multi-subunit protein complex at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) or other nucleophiles that could react with the crosslinker. If necessary, dialyze the sample against the appropriate buffer.
-
-
Crosslinking Reaction:
-
Equilibrate the protein sample to the desired reaction temperature (e.g., room temperature).
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in DMF).
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., a 20-fold molar excess). It is recommended to test a range of concentrations to optimize the crosslinking efficiency.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the chosen temperature. Time-course experiments are advisable to determine the optimal incubation time.
-
-
Quenching the Reaction:
-
Terminate the crosslinking reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for an additional 15 minutes to ensure all unreacted this compound is quenched.
-
-
Analysis of Crosslinking:
-
Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked subunits.
-
For more detailed analysis, the crosslinked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the crosslinked peptides and pinpoint the interacting residues.
-
Mandatory Visualizations
Caption: Experimental workflow for stabilizing multi-subunit complexes with this compound.
Caption: Reaction mechanism of this compound with cysteine residues on adjacent subunits.
Application Notes and Protocols for 1,3-Diiodoacetone as an Enzyme Inhibitor in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diiodoacetone is a bifunctional alkylating agent that serves as a valuable tool for mechanistic studies of enzymes, particularly those with reactive sulfhydryl groups in their active sites. Its utility lies in its ability to act as an active site-directed inhibitor, forming covalent bonds with amino acid residues, most notably cysteine. This irreversible inhibition allows for the identification of essential residues involved in catalysis and can be used to probe the structure and function of the enzyme's active site. These application notes provide an overview of the use of this compound as an enzyme inhibitor, focusing on its application in the study of creatine kinase, and include detailed protocols for its use in enzyme inhibition assays.
Mechanism of Action
This compound is a potent inhibitor of enzymes that possess reactive cysteine residues. The iodine atoms are excellent leaving groups, facilitating the nucleophilic attack by the thiol group of cysteine. The reaction proceeds via an SN2 mechanism, resulting in a stable thioether bond and the irreversible inactivation of the enzyme. Due to the presence of two iodine atoms, this compound has the potential to crosslink two sulfhydryl groups, providing insights into their spatial proximity within the protein structure.
The inhibition of creatine kinase by sulfhydryl-modifying reagents like iodoacetamide has been well-documented, suggesting a similar mechanism for this compound. The highly reactive 'essential' thiol group of creatine kinase is the primary target for alkylation by such reagents.
Application: Probing the Active Site of Creatine Kinase
Creatine kinase (CK) is a crucial enzyme in cellular energy metabolism, catalyzing the reversible transfer of a phosphate group from ATP to creatine. Mechanistic studies have identified a highly reactive cysteine residue within the active site that is essential for its catalytic activity. This compound can be employed as an affinity label to specifically modify this residue, leading to the inactivation of the enzyme. By studying the kinetics of this inactivation and using analytical techniques to identify the modified residue, researchers can gain valuable insights into the enzyme's catalytic mechanism.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibition of creatine kinase by this compound. This data is illustrative and should be determined experimentally for specific conditions.
| Parameter | Value | Enzyme | Substrate(s) | Conditions |
| IC50 | 50 µM | Rabbit Muscle Creatine Kinase | Creatine, ATP | pH 7.4, 25°C |
| kinact | 0.1 min-1 | Rabbit Muscle Creatine Kinase | - | pH 7.4, 25°C |
| Ki (apparent) | 100 µM | Rabbit Muscle Creatine Kinase | - | pH 7.4, 25°C |
Note: IC50 (half-maximal inhibitory concentration), kinact (rate of inactivation), and Ki (inhibition constant) are key parameters to quantify the potency and mechanism of an irreversible inhibitor.
Mandatory Visualizations
Caption: Mechanism of irreversible inhibition of Creatine Kinase by this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,3-Diiodoacetone for Protein Cross-Linking
Welcome to the technical support center for the use of 1,3-diiodoacetone in protein cross-linking experiments. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this homobifunctional cross-linking agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a protein cross-linker?
This compound is a homobifunctional alkylating agent. It contains two reactive iodo groups that can form stable thioether bonds with nucleophilic amino acid residues on proteins. Its primary targets are the sulfhydryl groups of cysteine residues. The acetone bridge creates a covalent cross-link between two spatially proximate cysteines.
Q2: What are the primary amino acid targets for this compound?
The primary targets for this compound are the sulfhydryl groups (-SH) of cysteine residues. Due to the high nucleophilicity of the thiolate anion (S-), the reaction is most efficient under conditions where the sulfhydryl group is deprotonated.
Q3: Are there potential non-specific side reactions with this compound?
Yes. As an iodine-containing alkylating agent, this compound has the potential to react with other nucleophilic amino acid side chains, especially at higher concentrations or pH values. These can include:
-
Methionine: Alkylation of the thioether side chain.
-
Histidine: Alkylation of the imidazole ring.
-
Lysine: Alkylation of the ε-amino group.
-
Aspartate & Glutamate: Esterification of the carboxyl groups.
-
Peptide N-terminus: Alkylation of the α-amino group.
Careful optimization of reaction conditions is crucial to minimize these side reactions.
Q4: How do I prepare a stock solution of this compound?
This compound is typically a solid. It is recommended to prepare a fresh stock solution immediately before use in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Due to its sensitivity to moisture and light, store the solid reagent in a desiccator and protect solutions from light.
Experimental Protocols
This section provides a general protocol for protein cross-linking using this compound. Note: This is a starting point, and optimization of the this compound concentration, protein concentration, pH, temperature, and incubation time is critical for successful cross-linking.
General Experimental Workflow
Caption: General workflow for protein cross-linking using this compound.
Detailed Methodology
-
Protein Sample Preparation:
-
Ensure the protein of interest is in a buffer free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol), as these will compete with the protein for reaction with this compound.
-
Recommended buffers include HEPES or phosphate buffers (e.g., 50 mM Sodium Phosphate, 150 mM NaCl).
-
The optimal pH for selective cross-linking of cysteine residues is around 7.0.[1] Higher pH values (e.g., > 8.0) will increase the reactivity of lysine residues.
-
The protein concentration should be optimized. A starting concentration of 1-5 mg/mL is recommended.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 10-100 mM in DMF).
-
Add the desired amount of this compound to the protein solution. The optimal molar excess of the cross-linker over the protein needs to be determined empirically. A good starting point is a 10- to 50-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours. For sensitive proteins or to minimize side reactions, the incubation can be performed at 4°C for a longer duration.
-
Gently mix the reaction during incubation.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching reagent that will react with the excess this compound.
-
A final concentration of 20-50 mM DTT or L-cysteine can be used.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Analysis of Cross-Linked Products:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species, which indicate successful cross-linking.
-
For detailed analysis of the cross-linked sites, the protein sample can be digested with a protease (e.g., trypsin) and analyzed by mass spectrometry (MS).
-
Data Presentation
Table 1: Reactivity of this compound with Amino Acid Residues
| Amino Acid | Functional Group | Reactivity | Conditions Favoring Reaction |
| Cysteine | Sulfhydryl (-SH) | High (Primary Target) | Neutral to slightly alkaline pH (7.0-8.5) |
| Methionine | Thioether (-S-CH₃) | Moderate (Side Reaction) | Higher reagent concentrations |
| Histidine | Imidazole | Moderate (Side Reaction) | Higher reagent concentrations, pH > 6 |
| Lysine | ε-amino (-NH₂) | Low to Moderate (Side Reaction) | Alkaline pH (> 8.5) |
| Aspartate/Glutamate | Carboxyl (-COOH) | Low (Side Reaction) | Acidic conditions (less common) |
| N-terminus | α-amino (-NH₂) | Low (Side Reaction) | Alkaline pH (> 8.0) |
Table 2: Key Experimental Parameters for Optimization
| Parameter | Recommended Starting Range | Rationale for Optimization |
| This compound Concentration | 10-50 fold molar excess over protein | To achieve sufficient cross-linking without excessive modification and aggregation. |
| Protein Concentration | 1-5 mg/mL | To favor intermolecular cross-linking over intramolecular cross-linking. |
| pH | 7.0 - 8.0 | To balance the reactivity of cysteine thiols while minimizing reactions with other nucleophiles like lysine.[1] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can reduce the rate of side reactions.[1] |
| Incubation Time | 30 minutes to 4 hours | To allow sufficient time for the cross-linking reaction to proceed to completion. |
| Buffer Composition | Amine- and thiol-free buffers | To avoid quenching the cross-linking reaction. |
Troubleshooting Guide
Logical Flow for Troubleshooting
Caption: A logical guide for troubleshooting common issues in cross-linking experiments.
Issue 1: No or very low yield of cross-linked product is observed on SDS-PAGE.
-
Possible Cause: Inactive this compound.
-
Solution: this compound is sensitive to hydrolysis. Ensure you are using a fresh bottle or one that has been stored properly in a desiccator. Prepare a fresh stock solution in DMF or DMSO immediately before use.
-
-
Possible Cause: Suboptimal cross-linker concentration.
-
Solution: The concentration of this compound may be too low. Perform a titration experiment with a range of concentrations (e.g., 10-fold to 100-fold molar excess over the protein).
-
-
Possible Cause: Incompatible buffer components.
-
Solution: Ensure your buffer does not contain primary amines (e.g., Tris) or thiols (e.g., DTT), which will quench the reaction. Dialyze your protein into a suitable buffer like HEPES or phosphate buffer.
-
-
Possible Cause: Insufficient incubation time or low temperature.
-
Solution: Increase the incubation time or perform the reaction at a higher temperature (e.g., room temperature instead of 4°C).
-
-
Possible Cause: Cysteine residues are not accessible or are oxidized.
-
Solution: Ensure your protein is properly folded and the cysteine residues are available for reaction. You can try adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to cross-linking to ensure cysteines are in their reduced state, followed by removal of the TCEP before adding the cross-linker.
-
Issue 2: The protein sample precipitates or aggregates upon addition of this compound.
-
Possible Cause: Excessive cross-linking.
-
Solution: The concentration of this compound is likely too high, leading to extensive intermolecular cross-linking and aggregation. Reduce the molar excess of the cross-linker.
-
-
Possible Cause: High protein concentration.
-
Solution: A high protein concentration can favor intermolecular cross-linking and aggregation. Try reducing the protein concentration.
-
-
Possible Cause: Solvent incompatibility.
-
Solution: The organic solvent (DMF or DMSO) used to dissolve the this compound may be causing protein precipitation. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5% v/v).
-
Issue 3: A smear of high molecular weight products is observed on SDS-PAGE instead of discrete bands.
-
Possible Cause: Non-specific and heterogeneous cross-linking.
-
Solution: This often indicates that the cross-linker concentration is too high, leading to a random assortment of cross-linked species. Reduce the concentration of this compound.
-
-
Possible Cause: Protein sample is not homogeneous.
-
Solution: Ensure the purity and homogeneity of your protein sample before starting the cross-linking experiment.
-
Issue 4: Mass spectrometry analysis reveals modifications on residues other than cysteine.
-
Possible Cause: Side reactions due to high pH or high cross-linker concentration.
-
Solution: To increase specificity for cysteine, perform the reaction at a lower pH (around 7.0).[1] This will keep lysine residues protonated and less reactive. Additionally, reduce the concentration of this compound.
-
-
Possible Cause: Inherent reactivity of iodine-containing reagents.
-
Solution: Be aware that iodine-containing alkylating agents can have some level of off-target reactivity. If absolute specificity is required, consider alternative cross-linking chemistries. When analyzing mass spectrometry data, include variable modifications for the potential side reactions on methionine, histidine, and lysine to correctly identify all modified peptides.
-
References
Technical Support Center: 1,3-Diiodoacetone Cross-Linking Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,3-diiodoacetone in protein cross-linking experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my cross-linking efficiency low or non-existent?
Several factors can contribute to poor cross-linking efficiency. Consider the following troubleshooting steps:
-
Reagent Integrity: this compound is sensitive to light and moisture. Ensure it has been stored correctly at -20°C in a desiccated, dark environment. Prepare stock solutions fresh before each experiment.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryl groups (e.g., DTT, β-mercaptoethanol), as these will compete with the protein for reaction with this compound.[1] Phosphate, HEPES, or borate buffers are generally suitable.
-
pH of the Reaction: The reactivity of target amino acid side chains is pH-dependent. Cysteine thiols are more reactive at a pH above their pKa (~8.5), while lysine amino groups are more reactive at a pH above their pKa (~10.5).[2] However, the stability of this compound decreases at a high pH. A common starting point is a pH range of 7.5-8.5.[1]
-
Protein Concentration: Ensure the concentration of your protein is sufficient to favor intermolecular or intramolecular cross-linking over reaction with the solvent or buffer components.
-
Molar Excess of Cross-linker: The optimal molar excess of this compound to protein needs to be determined empirically. A common starting point is a 20-50 fold molar excess. Too little will result in low efficiency, while too much can lead to excessive modification and protein precipitation.
2. I am observing significant protein precipitation upon adding this compound. What can I do?
Protein precipitation is often a result of excessive cross-linking or changes in protein solubility due to modification.
-
Optimize Molar Excess: Reduce the molar excess of this compound. Perform a titration experiment to find the highest concentration that does not cause precipitation.
-
Reaction Time: Shorten the incubation time. A typical reaction time is 30-60 minutes at room temperature.
-
Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
-
Protein Concentration: While a certain protein concentration is needed, very high concentrations can promote aggregation. Try diluting your sample.
3. How can I be sure that this compound is reacting with the desired amino acids?
This compound is a bifunctional alkylating agent that primarily reacts with nucleophilic side chains.
-
Cysteine: The thiol group of cysteine is a primary target.
-
Lysine: The ε-amino group of lysine is another common target.
-
Histidine and Methionine: The imidazole ring of histidine and the thioether of methionine can also be modified, though generally to a lesser extent.
-
N-terminus: The α-amino group of the protein's N-terminus is also a potential reaction site.
To confirm the sites of modification, mass spectrometry-based peptide mapping is the most definitive method.
4. What are the common side reactions, and how can I minimize them?
-
Hydrolysis: this compound can be hydrolyzed in aqueous solutions, especially at a higher pH. Use freshly prepared solutions and control the pH of the reaction.
-
Monofunctional Modification (Mono-links): One end of the this compound molecule may react with the protein while the other end is hydrolyzed or reacts with a quenching agent. This results in a modification of the protein without forming a cross-link. This is a common and often unavoidable side reaction.
-
Intramolecular Cross-links: If two reactive residues are in close proximity on the same protein, an intramolecular cross-link can form.
-
Intermolecular Cross-links: If reactive residues on different protein molecules are in proximity, an intermolecular cross-link will form, leading to dimers, trimers, and larger oligomers.
The balance between these products can be influenced by the protein concentration and the molar excess of the cross-linker.
5. How do I effectively quench the cross-linking reaction?
Quenching is crucial to stop the reaction and prevent further, non-specific modifications.
-
Primary Amines: Add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[3][4] These will react with and consume any unreacted this compound.
-
Sulfhydryl-containing Reagents: Reagents like β-mercaptoethanol or DTT can also be used for quenching, but be aware that they can reduce any disulfide bonds in your protein.
Incubate the quenching reaction for at least 15 minutes at room temperature.
Experimental Protocols & Data
General Protocol for this compound Cross-Linking
-
Sample Preparation: Prepare your protein sample in a suitable amine-free and sulfhydryl-free buffer (e.g., PBS, HEPES, or borate buffer) at a pH between 7.5 and 8.5.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent such as DMF or DMSO.
-
Cross-Linking Reaction: Add the desired molar excess of the this compound stock solution to the protein sample. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the cross-linked products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Balances amino acid reactivity with reagent stability.[1][2] |
| Temperature | 4°C - Room Temperature | Lower temperatures can reduce aggregation. |
| Reaction Time | 30 - 60 minutes | Should be optimized for your specific system. |
| Molar Excess | 20-50x | Titrate to find the optimal concentration. |
| Quenching Agent | 20-50 mM Tris or Glycine | Ensure complete inactivation of the cross-linker.[3][4] |
Visualizations
Experimental Workflow
References
Technical Support Center: Preventing Non-specific Protein Modification by 1,3-Diiodoacetone
Welcome to the technical support center for the use of 1,3-diiodoacetone in protein modification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving specific and efficient protein labeling while minimizing non-specific modifications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target on proteins?
This compound is a bifunctional alkylating agent. Its primary targets in proteins are the nucleophilic side chains of amino acids. The most reactive of these is the thiol group of cysteine residues.[1][2] Due to the high nucleophilicity of the thiolate anion (the deprotonated form of the thiol group), this compound readily reacts with cysteine to form a stable thioether bond.
Q2: What causes non-specific modification of proteins by this compound?
Non-specific modifications arise from the reaction of this compound with other nucleophilic amino acid side chains besides cysteine. The likelihood of these side reactions is highly dependent on the experimental conditions, particularly the pH of the reaction buffer.[2][3]
Q3: Which amino acid residues are most susceptible to non-specific modification?
Besides cysteine, other amino acid residues with nucleophilic side chains can react with halo-alkylating agents like this compound. These include:
-
Lysine: The ε-amino group of lysine.
-
Histidine: The imidazole ring.
-
Methionine: The thioether side chain.
-
Tyrosine, Serine, and Threonine: The hydroxyl groups, although generally less reactive.
-
Aspartic acid and Glutamic acid: The carboxyl groups.
-
N-terminus: The α-amino group of the polypeptide chain.
Q4: How does pH influence the specificity of the reaction?
The pH of the reaction buffer is a critical factor in controlling the specificity of this compound modification.[2]
-
Optimal pH for Cysteine Modification: The pKa of the cysteine thiol group is typically around 8.3. To ensure it is in its more nucleophilic thiolate form, a pH slightly below or at this pKa is often optimal for specific labeling. A pH range of 7.0-8.5 is generally recommended for targeting cysteines.
-
Increased Non-specificity at Higher pH: At higher pH values (above 8.5), other nucleophilic groups, such as the ε-amino group of lysine (pKa ~10.5), become deprotonated and more reactive, leading to an increase in non-specific modifications.[2]
Q5: How can I quench the reaction to prevent further non-specific modification?
To stop the reaction and prevent further modification, a quenching reagent should be added. These are typically small molecules with highly reactive thiol groups that will react with any remaining this compound. Common quenching reagents include:
-
Dithiothreitol (DTT)
-
β-mercaptoethanol (BME)
-
L-cysteine
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High degree of non-specific labeling observed by mass spectrometry. | Reaction pH is too high. | Optimize the reaction pH to be within the 7.0-8.5 range. Perform a pH titration experiment to find the optimal pH for your specific protein. |
| Excess this compound. | Reduce the molar excess of this compound to the protein. A 5- to 10-fold molar excess is a good starting point. | |
| Prolonged reaction time. | Decrease the reaction time. Monitor the reaction progress over time to determine the optimal duration for sufficient cysteine labeling with minimal side reactions. | |
| Low labeling efficiency of the target cysteine. | Reaction pH is too low. | If the pH is too low (e.g., below 7.0), the cysteine thiol will be predominantly protonated and less nucleophilic, reducing the reaction rate. |
| Inaccessible cysteine residue. | The target cysteine may be buried within the protein structure. Consider using a denaturing agent (e.g., urea, guanidinium chloride) if preserving the native protein structure is not required. | |
| Incorrect reagent concentration. | Verify the concentration of your this compound stock solution. | |
| Protein precipitation during the reaction. | High concentration of organic solvent (if used to dissolve this compound). | Minimize the amount of organic solvent added to the reaction mixture. Ensure the final concentration is well-tolerated by your protein. |
| pH-induced instability. | Ensure the reaction pH is within the stability range of your protein. | |
| Modification of unexpected amino acids (e.g., methionine, lysine). | Reaction conditions favoring non-specific modification. | Refer to the solutions for "High degree of non-specific labeling." Consider performing the reaction at a lower temperature to decrease the rate of side reactions. |
Quantitative Data
The following table summarizes the relative reactivity of different nucleophilic amino acid side chains with halo-alkylating agents. Please note that specific quantitative data for this compound is limited in the literature; this table is based on the general reactivity of similar reagents like iodoacetamide. The actual reactivity can vary depending on the protein context and reaction conditions.
| Amino Acid | Nucleophilic Group | Typical pKa | Relative Reactivity (at pH ~7.5) |
| Cysteine | Thiol (-SH) | ~8.3 | +++++ |
| Histidine | Imidazole | ~6.0 | +++ |
| Lysine | ε-amino (-NH2) | ~10.5 | ++ |
| Methionine | Thioether (-S-CH3) | - | ++ |
| N-terminus | α-amino (-NH2) | ~8.0 | ++ |
| Tyrosine | Phenol (-OH) | ~10.1 | + |
| Serine/Threonine | Hydroxyl (-OH) | >13 | + |
| Aspartate/Glutamate | Carboxyl (-COOH) | ~4.0 | + |
(+++++ indicates highest reactivity)
Experimental Protocols
Protocol for Specific Cysteine Modification using this compound
This protocol provides a general framework. Optimization of pH, reagent concentration, and reaction time is crucial for each specific protein.
Materials:
-
Protein of interest with at least one cysteine residue.
-
This compound (prepare a fresh stock solution in a suitable solvent like DMF or DMSO).
-
Reaction Buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: Reaction buffer containing a final concentration of 10-20 mM DTT or β-mercaptoethanol.
-
Desalting column or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in a buffer compatible with the alkylation reaction and free of any thiol-containing reagents from purification steps. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Determine the protein concentration accurately.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Add the this compound stock solution to achieve the desired molar excess (start with a 5-10 fold molar excess over the protein). The final concentration of the organic solvent should be kept to a minimum (ideally <5% v/v) to avoid protein denaturation.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Protect the reaction from light, as iodo-compounds can be light-sensitive.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-20 mM DTT or β-mercaptoethanol.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is quenched.
-
-
Removal of Excess Reagents:
-
Remove the excess this compound and quenching reagent by using a desalting column or through dialysis against a suitable buffer.
-
-
Analysis:
-
Analyze the modified protein using techniques such as mass spectrometry (MS) to confirm the modification and assess its specificity. SDS-PAGE analysis can also be used to check for protein integrity.
-
Mass Spectrometry Analysis of Modified Protein
-
Intact Protein Analysis: Use ESI-MS to determine the mass of the modified protein. A mass increase corresponding to the addition of one or more acetone-linker moieties (mass of acetone = 58.08 Da, minus 2 iodine atoms and plus 2 protein attachments) will be observed.
-
Peptide Mapping:
-
Digest the modified protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including the expected mass modification on cysteine and other potential non-specific modifications on other residues. This will allow for the precise localization of the modification.
-
Visualizations
References
Technical Support Center: Optimizing 1,3-Diiodoacetone Cross-Linked Peptides
Welcome to the technical support center for improving the yield of 1,3-diiodoacetone cross-linked peptides. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the this compound cross-linking workflow, from reaction setup to product analysis. The guidance is primarily based on studies using the analogous reagent 1,3-dichloroacetone (DCA), as specific literature for this compound is limited. Due to the higher reactivity of iodide as a leaving group compared to chloride, reaction times are expected to be shorter, and optimization of the following parameters is critical.
Reaction Optimization
Q1: What is the optimal pH for the cross-linking reaction?
A1: A pH range of 7.0 to 9.0 is generally recommended for the cross-linking reaction of dihaloacetones with cysteine-containing peptides.[1] Based on studies with 1,3-dichloroacetone, performing the reaction at pH 7.0 can reduce side products, though the reaction may be slower due to incomplete deprotonation of cysteine thiols.[1] A pH of 8.0 often provides a good balance between reaction rate and specificity. Reactions at pH 6.0 are typically very slow, while a highly basic pH of 11.3 can lead to a significant increase in side products.[1] For arginine-containing peptides, a higher pH of 10 has been used with 1,3-diketone derivatives.[2][3]
Q2: How does reaction temperature affect the yield and purity?
A2: Lowering the reaction temperature can suppress the formation of side products and improve the yield of the desired cross-linked peptide.[1] For instance, conducting the reaction at 0°C has been shown to increase the yield of dimerized peptides when using 1,3-dichloroacetone.[1] Conversely, elevated temperatures can lead to an increase in side products and, in some cases, a decrease in the yield of the desired product.[1]
Q3: What is the recommended stoichiometry of this compound to peptide?
A3: For dimerization of peptides containing a single reactive residue, a slight excess of the peptide over the cross-linker is often used to minimize the formation of higher-order oligomers. A common starting point is to use approximately 0.5 equivalents of the dihaloacetone relative to the peptide monomer. For example, the reagent can be added in two separate aliquots of 0.275 equivalents each.[1]
Low Yield and Incomplete Reaction
Q4: My reaction yield is very low. What are the potential causes and solutions?
A4: Low yield can be attributed to several factors:
-
Suboptimal pH: Ensure the reaction buffer is within the optimal pH range of 7.0-9.0 for cysteine cross-linking to allow for sufficient deprotonation of the thiol groups.[1]
-
Low Temperature and Short Reaction Time: While low temperatures reduce side products, they also slow down the reaction rate.[1] If you are using a low temperature, you may need to increase the reaction time. Monitor the reaction progress by RP-LCMS.
-
Peptide Oxidation: Cysteine residues can oxidize to form disulfide bonds, preventing them from reacting with this compound. It is crucial to reduce any existing disulfide bonds prior to adding the cross-linker. This can be achieved by pre-incubating the peptide with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Reagent Instability: Ensure the this compound solution is fresh, as it can degrade over time.
Side Product Formation
Q5: I am observing unexpected masses in my LC-MS analysis. What are the likely side products?
A5: Several side products can form during the cross-linking reaction. Common adducts observed with 1,3-dichloroacetone, which may also be relevant for this compound, include:
-
Reaction with Buffer Components: Ensure that your buffer does not contain primary or secondary amines that can compete with the desired reaction. Buffers like ammonium bicarbonate are generally suitable.[1]
-
Hydrolysis of the Cross-linker: this compound can hydrolyze.
-
Intramolecular Cyclization: If a peptide contains two reactive residues, intramolecular cross-linking can occur, competing with the desired intermolecular reaction.
-
Reaction with Other Nucleophilic Residues: While the reaction is selective for cysteine thiols at neutral to slightly basic pH, side reactions with other nucleophilic residues like lysine can occur, especially at higher pH values where the amine groups are deprotonated.[1]
Purification and Analysis
Q6: What is the best way to purify the cross-linked peptide?
A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying cross-linked peptides. A gradient of increasing organic solvent (e.g., acetonitrile) with a counter-ion (e.g., trifluoroacetic acid) is typically used to separate the cross-linked product from unreacted monomers, side products, and excess reagents.
Q7: How can I confirm the identity of my cross-linked product?
A7: Mass spectrometry (MS) is the primary tool for confirming the identity of the cross-linked peptide. You should observe a parent ion with a mass corresponding to the sum of the two peptide masses plus the mass of the acetone linker from this compound, minus the two iodine atoms and two hydrogen atoms. Tandem mass spectrometry (MS/MS) can be used to sequence the peptides and confirm the cross-linking site.
Data Presentation
The following tables summarize the effects of pH and temperature on the dimerization of a model peptide using 1,3-dichloroacetone, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of pH on Dimerization Yield
| Condition | Buffer | pH | Dimer Yield (%) |
| 1 | 50 mM NH₄HCO₃ | 8.0 | Varies by peptide |
| 8 | 50 mM NH₄HCO₃ | 6.0 | Very low |
| 9 | 50 mM NH₄HCO₃ | 7.0 | Lower than pH 8.0, but fewer side products |
| 10 | 50 mM NH₄HCO₃ | 9.0 | Similar to pH 8.0, but more side products |
| 11 | 100 mM Na₂CO₃ | 11.3 | Drastically lower, increased side products |
Data adapted from a study on 1,3-dichloroacetone and may require optimization for this compound.[1]
Table 2: Effect of Temperature on Dimerization Yield
| Condition | Temperature (°C) | Dimer Yield | Side Product Formation |
| 14 | 0 | Improved for some peptides | Suppressed |
| 1 | Room Temperature | Baseline | Present |
| 15 | 40 | Decreased for most peptides | Increased |
| 16 | 60 | Decreased for most peptides | Increased |
Data adapted from a study on 1,3-dichloroacetone and may require optimization for this compound.[1]
Experimental Protocols
Protocol 1: Dimerization of a Cysteine-Containing Peptide using 1,3-Dihaloacetone
This protocol is adapted from a method using 1,3-dichloroacetone and should be optimized for this compound, particularly regarding reaction time.[1]
-
Peptide Preparation: Dissolve the cysteine-containing peptide in 50 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 4 mM.
-
Reduction: Add 1.1 equivalents of TCEP to the peptide solution. Incubate for 15 minutes at room temperature to reduce any disulfide bonds.
-
Cross-linking Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent like DMF (e.g., 40 mM).
-
Add 0.275 equivalents of the this compound stock solution dropwise to the peptide solution while gently mixing.
-
Allow the reaction to proceed for 30 minutes. Monitor the reaction progress by taking a small aliquot for RP-LCMS analysis.
-
Add a second aliquot of 0.275 equivalents of the this compound stock solution.
-
Continue to monitor the reaction by RP-LCMS until completion (typically 30-60 minutes). Note: Reaction times with this compound may be significantly shorter than with 1,3-dichloroacetone.
-
-
Quenching: Quench the reaction by adding a small molecule thiol, such as beta-mercaptoethanol or dithiothreitol, to react with any remaining this compound.
-
Purification: Purify the cross-linked peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Confirm the mass of the purified product by mass spectrometry.
Visualizations
Diagram 1: Experimental Workflow for Peptide Dimerization
Caption: Workflow for the dimerization of cysteine-containing peptides.
Diagram 2: Signaling Pathway of this compound Cross-linking
Caption: Reaction scheme for peptide cross-linking with this compound.
References
- 1. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Buffer compatibility for reactions with 1,3-diiodoacetone
This technical support center provides guidance for researchers, scientists, and drug development professionals on buffer compatibility and troubleshooting for reactions involving 1,3-diiodoacetone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
This compound is a ketone with two iodine atoms attached to the carbons adjacent to the carbonyl group. Its reactivity stems from two key features: the carbonyl group makes the adjacent carbons electrophilic, and the iodine atoms are excellent leaving groups. This structure makes this compound susceptible to nucleophilic substitution reactions, where a nucleophile attacks one of the carbon atoms and displaces an iodide ion. It is often used as a crosslinking agent, in organic synthesis, and as a microbicidal agent to control biofilm formation.[1][2]
Q2: Why is buffer selection so critical for experiments with this compound?
Buffer selection is paramount because the components of the buffer system can directly interact with this compound. Many common biological buffers contain nucleophilic groups, such as primary amines, which can react with this compound. This reaction consumes the reagent, prevents the desired reaction with the target molecule, and leads to the formation of unwanted adducts. Furthermore, this compound's stability is pH-dependent, and it may decompose in the presence of strong acids or bases.[1]
Q3: Which common buffers are incompatible with this compound?
Buffers containing primary or secondary amine groups are generally incompatible . The lone pair of electrons on the nitrogen atom in these amines acts as a strong nucleophile, readily attacking the electrophilic carbons of this compound.
Examples of Incompatible Buffers:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
HEPES (in some high pH conditions, the piperazine ring can exhibit reactivity)
-
Buffers containing free amino acids
Using these buffers can lead to rapid consumption of your this compound and significantly low or no yield of your intended product. While Tris and glycine are not recommended for the reaction itself, they can be useful for quenching the reaction once it is complete.[3]
Q4: Which buffers are recommended for reactions with this compound?
Buffers that lack strong nucleophilic groups are recommended. The ideal buffer should be inert to this compound under the chosen reaction conditions.
Examples of Generally Compatible Buffers:
-
Phosphate buffers (e.g., Sodium Phosphate, Potassium Phosphate)
-
Borate buffers (e.g., Sodium Borate)
-
Carbonate-Bicarbonate buffers
These buffers are commonly used for crosslinking reactions at a neutral to alkaline pH.[3]
Q5: What is the optimal pH for reactions involving this compound?
The optimal pH is highly dependent on the specific application and the target nucleophile.
-
For reactions with thiols (cysteine residues), a pH range of 7.5 - 8.5 is typically effective.
-
For crosslinking with other nucleophiles, slightly alkaline conditions (pH 8.0 - 9.0 ) can enhance the reaction rate.
-
Some specialized cross-linking reactions have been successfully performed at pH up to 10 in carbonate or borate buffers.[4][5]
It is crucial to perform small-scale pilot experiments to determine the optimal pH for your specific system, balancing reactivity with the stability of your target molecules and the this compound itself.
Buffer Compatibility Summary
The table below summarizes the compatibility of common laboratory buffers for use in reactions with this compound.
| Buffer Name | Chemical Class | Useful pH Range | Compatibility | Notes |
| Phosphate | Inorganic Salt | 6.5 - 7.5 | Yes | One of the most common and compatible buffer systems. |
| HEPES | Zwitterionic Piperazine | 6.8 - 8.2 | Caution | While widely used, the piperazine ring can be reactive under certain conditions. Test before large-scale use. |
| Borate | Inorganic Salt | 8.0 - 10.0 | Yes | Excellent choice for reactions requiring alkaline conditions. |
| Carbonate-Bicarbonate | Inorganic Salt | 9.2 - 10.7 | Yes | Suitable for high-pH reactions.[4][5] |
| Tris | Primary Amine | 7.5 - 9.0 | No | The primary amine is highly reactive with this compound. |
| Glycine | Amino Acid | 8.6 - 10.6 | No | The primary amine will react. Often used to quench reactions. |
| MOPS | Morpholinic | 6.5 - 7.9 | Caution | The morpholine ring is generally less reactive than piperazine, but testing is advised. |
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incompatible Buffer: The buffer (e.g., Tris) is reacting with and consuming the this compound. | Action: Switch to a non-nucleophilic buffer such as Phosphate or Borate. |
| 2. Incorrect pH: The pH is too low, resulting in a slow reaction rate, or too high, causing reagent or protein degradation. | Action: Optimize the pH of the reaction. Perform a pH titration experiment (e.g., from pH 7.0 to 9.0). | |
| 3. Reagent Degradation: this compound is unstable and has degraded due to improper storage or handling. | Action: Use a fresh stock of this compound. Prepare solutions immediately before use. | |
| Formation of Unexpected Byproducts | 1. Reaction with Buffer: Side-products are formed from the reaction between the buffer and this compound. | Action: Change to an inert buffer system. Analyze the byproducts by mass spectrometry to confirm their identity. |
| 2. Reaction with Impurities: Impurities in the buffer or target molecule are reacting. | Action: Use high-purity (e.g., molecular biology grade) buffer reagents and ensure the purity of your target molecule. | |
| Reaction Not Reproducible | 1. Inconsistent Buffer Preparation: Small variations in pH or buffer concentration are affecting the outcome. | Action: Prepare a large stock of the buffer. Calibrate the pH meter before each use and verify the final pH of the reaction mixture.[6] |
| 2. Variable Reagent Quality: The purity or concentration of this compound varies between experiments. | Action: Aliquot and store reagents under consistent conditions. Use reagents from the same manufacturing lot if possible.[6] |
Experimental Protocols
General Protocol for a Trial Crosslinking Reaction
This protocol provides a starting point for optimizing a crosslinking reaction between a protein and a target molecule using this compound.
1. Materials:
- Protein of interest in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.5).
- This compound.
- Anhydrous DMSO or DMF.
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
2. Procedure:
- Prepare Protein Solution: Prepare the protein solution at the desired concentration in the chosen reaction buffer. Ensure any purification buffers containing amines (like Tris) have been thoroughly exchanged.
- Prepare this compound Stock: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
- Initiate Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10-50 fold molar excess over the protein is a common starting point). Mix gently but thoroughly.
- Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 30-60 minutes). This step requires optimization.
- Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any remaining this compound.[3] Incubate for an additional 15 minutes.
- Analysis: Analyze the reaction products using appropriate techniques, such as SDS-PAGE, mass spectrometry, or functional assays.
Visualizations
Logical Workflow for Buffer Selection
References
- 1. Buy this compound (EVT-375297) | 6305-40-4 [evitachem.com]
- 2. scielo.br [scielo.br]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
Technical Support Center: Quenching Unreacted 1,3-Diiodoacetone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the quenching of unreacted 1,3-diiodoacetone in protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted this compound?
Quenching is a crucial step to stop the crosslinking or alkylation reaction. Leaving this compound unreacted can lead to several undesirable outcomes:
-
Over-alkylation and non-specific modifications: The reagent can continue to react with your protein of interest and other proteins in the sample, leading to artifacts and making data interpretation difficult.[1][2]
-
Interference with downstream analysis: Excess reagent can modify enzymes used for proteolysis (e.g., trypsin), affecting digestion efficiency and leading to a higher rate of missed cleavages.[1][2] It can also interfere with subsequent analytical techniques like mass spectrometry.
-
Cellular toxicity: If working with live cells, unreacted this compound can be toxic due to its reactive nature.
Q2: What are the most common quenching agents for this compound?
Since this compound is an electrophilic alkylating agent, nucleophilic reagents are effective for quenching. Common choices include:
-
Thiols: Cysteine and Dithiothreitol (DTT) are highly effective as their sulfhydryl groups readily react with the iodo-groups of this compound.[1][2][3] Cysteine, in particular, has been shown to be effective in preserving trypsin activity.[1][2]
-
Amines: Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines that can also react with and quench haloalkane-based reagents.[4][5][6][7] They are commonly used to quench other types of crosslinkers like formaldehyde and glutaraldehyde.
Q3: How do I choose the best quenching agent for my experiment?
The choice of quenching agent depends on your specific experimental goals and downstream applications.
-
For Mass Spectrometry/Proteomics: Cysteine or DTT are often preferred. Studies have shown that cysteine quenching can effectively preserve trypsin activity, leading to better protein identification and lower missed cleavage rates.[1][2]
-
For General Protein Handling/SDS-PAGE: Tris or glycine are simple, effective, and readily available options.[4][5] They are particularly useful when the primary goal is to stop the reaction for visualization on a gel.
-
Compatibility: Ensure your quenching buffer does not interfere with downstream steps. For example, Tris-containing buffers should be avoided if you are performing amine-reactive crosslinking in a subsequent step.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or non-specific bands on SDS-PAGE/Western Blot | Incomplete quenching of this compound leading to continued, non-specific crosslinking. | - Increase the concentration of the quenching agent (a final concentration of 20-50 mM is a good starting point).- Extend the quenching reaction time (e.g., from 15 minutes to 30 minutes).- Ensure the quenching agent is fresh and has not oxidized (especially DTT). |
| Low protein identification or high missed cleavage rate in mass spectrometry | The quenching agent or excess this compound is inhibiting proteolytic enzymes (e.g., trypsin). | - Use a quenching agent known to be compatible with trypsin, such as L-cysteine.[1][2]- Optimize the concentration of the quenching agent to be just enough to neutralize the unreacted this compound.- Consider a sample cleanup step (e.g., acetone precipitation or buffer exchange) after quenching and before digestion to remove excess reagents. |
| Loss of protein signal | Protein precipitation upon addition of the quenching agent or due to over-crosslinking. | - Ensure the pH of the quenching buffer is compatible with your protein's stability.- Test different quenching agents; some may be less likely to cause precipitation of your specific protein.- Optimize the initial concentration of this compound to avoid excessive crosslinking. |
| Inconsistent results between experiments | Variability in quenching efficiency. | - Standardize the quenching protocol: use the same concentration, time, and temperature for all samples.- Prepare fresh quenching solutions for each experiment. |
Experimental Protocols
Protocol 1: Quenching with L-Cysteine for Mass Spectrometry Workflows
This protocol is optimized to preserve enzymatic activity for downstream proteomics analysis.[1][2]
-
Perform the this compound reaction with your protein sample according to your experimental protocol.
-
Prepare a fresh stock solution of 1 M L-cysteine in a compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add L-cysteine to the reaction mixture to a final concentration of 20-50 mM. This should be in molar excess of the initial this compound concentration.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Proceed with your downstream sample processing, such as reduction, alkylation (of native cysteines if not the target of the diiodoacetone), and proteolytic digestion.
Protocol 2: Quenching with Tris or Glycine for General Applications
This is a general-purpose protocol suitable for applications like SDS-PAGE analysis.[4][5][6]
-
Following the reaction with this compound, prepare a 1 M stock solution of Tris-HCl or Glycine, pH 7.5-8.0.
-
Add the quenching solution to your protein sample to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
The sample is now quenched and can be prepared for analysis (e.g., by adding SDS-PAGE loading buffer).
Quantitative Data Summary
The following table summarizes the effects of different quenching methods on proteomics outcomes, adapted from studies on iodoacetamide, a related alkylating agent.[1][2] This data provides a strong rationale for choosing a quenching agent based on your analytical needs.
| Quenching Method | Effect on Protein/Peptide IDs | Missed Cleavage Rate | Over-alkylation Side Reactions |
| No Quenching | Significantly Reduced | High | High |
| DTT Quenching | Moderate | Moderate | Moderate |
| Cysteine Quenching | High | Low | Low |
This table illustrates that the choice of quenching agent has a significant impact on data quality in proteomics experiments, with cysteine being a superior choice for preserving sample integrity.
Visualizations
Experimental Workflow for Quenching this compound
Caption: Workflow for reacting a protein sample with this compound followed by quenching.
Signaling Pathway of Quenching Reaction
Caption: Logical diagram of the quenching process preventing further protein modification.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 6. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. youtube.com [youtube.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
Technical Support Center: Analysis of 1,3-Diiodoacetone Adducts by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diiodoacetone adducts in mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound adducts.
Issue 1: No or Low Signal of the Adduct
-
Question: I am not observing the expected mass for my this compound adduct, or the signal intensity is very low. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction between this compound and the target molecule (e.g., a cysteine residue in a peptide) may be incomplete.
-
Solution: Optimize reaction conditions such as pH, temperature, and incubation time. Ensure the reducing agent, if used to break disulfide bonds, is removed or quenched before adding the alkylating agent.
-
-
Sample Loss During Preparation: The adduct may be lost during sample cleanup steps.
-
Solution: Minimize the number of cleanup steps. Use solid-phase extraction (SPE) cartridges or tips appropriate for your sample type and ensure proper elution conditions.
-
-
Poor Ionization Efficiency: The adduct may not ionize well under the chosen mass spectrometry conditions.
-
Solution: Experiment with different ionization sources (e.g., ESI, MALDI). Optimize source parameters such as spray voltage, capillary temperature, and gas flows. The addition of a small amount of formic acid or acetic acid to the mobile phase can improve protonation in positive ion mode.
-
-
Instability of the Adduct: The adduct might be unstable and degrade before or during analysis.
-
Solution: Prepare samples fresh and analyze them promptly. Avoid exposure to light and high temperatures.
-
-
Issue 2: Unexpected Fragmentation Patterns or Dominant Background Ions
-
Question: My mass spectra are dominated by unexpected peaks or common background ions, making it difficult to identify my adduct. How can I resolve this?
-
Answer:
-
Contamination: The sample may be contaminated with polymers (e.g., polyethylene glycol - PEG), salts, or other small molecules.
-
Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. Incorporate a desalting step before MS analysis.
-
-
In-source Fragmentation: The adduct may be fragmenting in the ion source before mass analysis.
-
Solution: Use a "soft" ionization source like electrospray ionization (ESI) with optimized, gentle source conditions to minimize fragmentation.[1]
-
-
Side Reactions: this compound can react with other nucleophilic residues besides cysteine, such as methionine, histidine, or lysine, leading to a complex mixture of products. Iodine-containing reagents have been shown to cause a prominent neutral loss from modified methionine residues.[2][3][4]
-
Solution: Optimize the reaction pH to favor cysteine modification (typically pH 7.5-8.5). Use a limited excess of the reagent. Perform a database search that includes potential modifications on other residues.
-
-
Issue 3: Ambiguous Identification of the Modification Site
-
Question: I have identified a peptide with a this compound modification, but I cannot definitively determine the site of modification from my MS/MS spectrum. What can I do?
-
Answer:
-
Insufficient Fragmentation: The peptide backbone may not be fragmenting sufficiently to pinpoint the modified residue.
-
Solution: Optimize collision energy (CID or HCD) to achieve a balance between fragmentation of the peptide backbone and preservation of the modification. Consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD), which can be gentler on post-translational modifications.
-
-
Characteristic Neutral Losses: The fragmentation may be dominated by neutral losses from the adduct, obscuring backbone fragment ions.
-
Software Search Parameters: The search algorithm may not be correctly identifying the modified fragments.
-
Solution: Ensure that the mass of the this compound adduct is correctly specified as a variable modification in your search parameters. Include potential neutral losses in your search criteria if your software allows.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift for a this compound adduct on a cysteine residue?
A1: this compound has a molecular weight of 309.87 g/mol . When it reacts with a single cysteine thiol, one iodine atom is displaced. The resulting modification adds a mass of 182.94 Da (C₃H₄IO) to the peptide. If it acts as a crosslinker between two cysteines, the mass of the crosslinker (C₃H₄O) is 56.03 Da.
Q2: What are the characteristic fragment ions or neutral losses to look for in the MS/MS spectrum of a this compound adduct?
A2: The most characteristic feature is the facile loss of the iodine atom. Key diagnostic signals include:
-
A neutral loss of 127 Da (Iodine).
-
A neutral loss of 128 Da (Hydrogen Iodide).
-
Cleavage of the C-S bond at the modified cysteine.
Q3: Can this compound react with residues other than cysteine?
A3: Yes, while it is most reactive towards thiols (cysteine), it can also react with other nucleophilic amino acid side chains, particularly at higher pH values. These include methionine, histidine, lysine, and the N-terminus. It's important to consider these potential off-target modifications when analyzing your data.[2][3][4]
Q4: What are some common background ions that might interfere with my analysis?
A4: Common background ions in ESI-MS include sodium ([M+Na]⁺), potassium ([M+K]⁺), and adducts from solvents like acetonitrile or methanol. You may also see peaks corresponding to polymers like PEG, which are common contaminants.
Data Presentation
Table 1: Common Adducts and Fragments of this compound
| Analyte | Adduct/Fragment | Monoisotopic Mass (Da) | Notes |
| This compound | [M+H]⁺ | 310.84 | Molecular ion |
| This compound | [M-I]⁺ | 182.94 | Loss of one iodine atom |
| This compound | [I]⁺ | 126.90 | Iodine ion |
| Cysteine Adduct | [Peptide+C₃H₄IO] | Peptide Mass + 182.94 | Single cysteine modification |
| Cysteine Adduct | [Peptide+C₃H₄IO-I] | Peptide Mass + 56.03 | Neutral loss of iodine from the modified peptide |
| Cysteine Crosslink | [Peptide1+Peptide2+C₃H₄O] | Peptide1+Peptide2+56.03 | Crosslink between two cysteines |
Experimental Protocols
General Protocol for Alkylation of Peptides with this compound and LC-MS/MS Analysis
-
Protein Reduction (if necessary):
-
Dissolve the protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh solution of this compound in a suitable solvent (e.g., acetonitrile or DMF).
-
Add the this compound solution to the reduced protein sample to a final concentration of 20-50 mM.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
-
Proteolytic Digestion:
-
Perform buffer exchange to remove excess reagents, if necessary.
-
Add a protease (e.g., trypsin) at an appropriate enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate at 37°C for 4-16 hours.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptide mixture using a C18 StageTip or ZipTip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase HPLC column coupled to an electrospray ionization mass spectrometer.
-
Use a suitable gradient to separate the peptides.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the raw data against a relevant protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the mass of the this compound modification on cysteine (and potentially other residues) as a variable modification.
-
Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of characteristic fragment ions and neutral losses.
-
Visualization
Caption: Troubleshooting workflow for mass spectrometry analysis of this compound adducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Functionalization of Peptides with Reactive Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Diiodoacetone Cross-Linking Mass Spectrometry
Welcome to the technical support center for researchers utilizing 1,3-diiodoacetone in cross-linking mass spectrometry (XL-MS) studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of identifying this compound cross-links by MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a cross-linker?
This compound is a homobifunctional cross-linking agent. It contains two reactive iodoacetyl groups separated by a short, three-carbon spacer. Its primary mode of action is the formation of stable thioether bonds with the sulfhydryl groups of cysteine residues via an SN2 reaction. Due to its reactivity, it can also potentially react with other nucleophilic amino acid side chains.
Q2: Which amino acids does this compound react with?
The primary target for this compound is cysteine . However, like other haloacetyl reagents such as iodoacetamide, it can exhibit off-target reactivity, especially when used in excess. These side reactions can occur with other nucleophilic residues. The likelihood of these reactions generally follows the order of Cysteine > Histidine > Methionine > Lysine > N-terminal α-amino group.
Q3: What are the main challenges in identifying this compound cross-links by MS/MS?
The primary challenges stem from the fact that this compound is a non-cleavable cross-linker . This leads to several difficulties:
-
Complex MS/MS Spectra: A single precursor ion corresponds to two different peptides linked together. During fragmentation (e.g., by CID or HCD), both peptide backbones fragment simultaneously, resulting in a complex MS/MS spectrum containing fragment ions from both peptide chains.
-
No Reporter Ions: Unlike MS-cleavable cross-linkers, this compound does not fragment in a predictable manner to produce signature reporter ions that can simplify the identification of cross-linked peptides.
-
Computational Complexity: Identifying the correct pair of peptides that generated the complex MS/MS spectrum from a vast number of potential combinations in a protein database is computationally intensive (often referred to as the "n-squared problem").
-
Low Abundance: Cross-linked peptides are often present in much lower abundance compared to unmodified (linear) peptides, making their detection challenging.
Troubleshooting Guide
Problem 1: Low or no identification of cross-linked peptides.
| Possible Cause | Suggested Solution |
| Inefficient Cross-Linking Reaction | - Optimize the molar excess of this compound. A 20-50 fold molar excess over the protein concentration is a good starting point. - Ensure the reaction buffer is at an appropriate pH (typically 7.5-8.5) and does not contain primary amines or thiols (e.g., Tris, DTT). HEPES or phosphate buffers are suitable alternatives. - Optimize the reaction time and temperature. Start with 1-2 hours at room temperature. |
| Low Abundance of Cross-Linked Peptides | - Implement an enrichment strategy for cross-linked peptides after enzymatic digestion. Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography are commonly used methods.[1] |
| Suboptimal Mass Spectrometry Parameters | - Select precursor ions with a charge state of +3 or higher for fragmentation, as cross-linked peptides tend to have higher charge states. - Use a stepped collision energy (HCD) approach to ensure a wider range of fragment ions are generated from both peptide backbones. |
| Inappropriate Data Analysis Strategy | - Use specialized software designed for the identification of non-cleavable cross-links (e.g., pLink, xQuest, MetaMorpheus). These algorithms are built to handle the complexity of mixed MS/MS spectra.[2] |
Problem 2: High number of false-positive identifications.
| Possible Cause | Suggested Solution |
| Ambiguous Spectral Matching | - Use high-resolution and high-mass accuracy MS/MS data to reduce the number of potential peptide pair candidates. - Manually inspect a subset of high-scoring peptide-spectrum matches (PSMs) to validate the quality of the identifications. |
| Incorrect False Discovery Rate (FDR) Estimation | - Ensure your search software employs a robust target-decoy strategy specifically adapted for cross-linked peptide identification. |
| Unaccounted for Side Reactions | - Include potential modifications from side reactions in your database search parameters. This includes the modification of histidine, methionine, and lysine by this compound. |
Problem 3: Poor fragmentation of one or both peptides in the cross-link.
| Possible Cause | Suggested Solution |
| Single Collision Energy Not Optimal for Both Peptides | - Employ stepped HCD to apply a range of collision energies during fragmentation. This increases the likelihood of obtaining sufficient fragmentation for both peptides. |
| One Peptide is Significantly Larger or More Basic | - This is an inherent challenge. Prioritize identifications where both peptides have a reasonable number of fragment ions. Consider using alternative fragmentation methods like ETD if available, as it can provide complementary fragmentation information. |
Experimental Protocols
General Protocol for this compound Cross-Linking
This protocol provides a general workflow for cross-linking a purified protein or protein complex with this compound for MS analysis. Optimization will be required for specific samples.
1. Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines and thiols (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).
-
The protein concentration should ideally be in the low micromolar range (e.g., 1-10 µM) to favor intramolecular and specific intermolecular cross-links.
2. Cross-Linking Reaction:
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent like DMF or DMSO.
-
Add this compound to the protein solution to a final concentration that is in 20-50 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching buffer containing a thiol, such as DTT, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
3. Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
-
Reduce any remaining disulfide bonds with DTT (5-10 mM) for 30-60 minutes at 37°C.
-
Alkylate free cysteines with a different alkylating agent, such as iodoacetamide (15-20 mM), for 30 minutes in the dark at room temperature. This step is crucial to prevent disulfide scrambling and to differentiate native cysteines from those involved in the cross-link.
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1.5 M.
-
Digest the protein with a protease such as trypsin (enzyme-to-protein ratio of 1:50 to 1:100) overnight at 37°C.
-
Acidify the digest with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
4. (Optional but Recommended) Enrichment of Cross-Linked Peptides:
-
Fractionate the desalted peptide mixture using SEC or SCX to enrich for the larger, more highly charged cross-linked peptides.
5. LC-MS/MS Analysis:
-
Analyze the enriched fractions by nano-LC-MS/MS using a long chromatographic gradient to ensure good separation of the complex peptide mixture.
-
Configure the mass spectrometer to select precursor ions with charge states of +3 and higher for fragmentation.
-
Use a data-dependent acquisition method with stepped HCD fragmentation.
Data Presentation
Table 1: Reactivity of this compound with Amino Acid Residues
| Amino Acid | Reactive Group | Reaction Type | Bond Formed | Notes |
| Cysteine | Thiol (-SH) | SN2 Alkylation | Thioether | Primary and most efficient reaction. |
| Histidine | Imidazole ring | N-Alkylation | C-N bond | Potential side reaction, especially at higher pH. |
| Methionine | Thioether (-S-CH3) | S-Alkylation | Sulfonium ion | Potential side reaction, can lead to fragmentation in the MS. |
| Lysine | ε-amino group | N-Alkylation | C-N bond | Side reaction, more likely at higher pH and with excess reagent. |
| N-terminus | α-amino group | N-Alkylation | C-N bond | Potential side reaction. |
Table 2: Mass Modifications for Database Searching
| Modification Type | Target Residue(s) | Monoisotopic Mass Shift (Da) |
| Intra-peptide Cross-link | Cys, Cys | 54.9846 |
| Inter-peptide Cross-link | Cys, Cys | 54.9846 |
| Monolink (hydrolyzed) | Cys | 72.9952 |
| Side Reaction Monolink | His, Lys, Met, N-term | 72.9952 |
Note: The mass of the cross-linker is added to the total mass of the two peptides, and the search software handles the specific mass calculations.
Visualizations
Caption: Workflow for this compound cross-linking mass spectrometry.
Caption: Logical flow of challenges in identifying non-cleavable cross-links.
References
Technical Support Center: Minimizing Hydrolysis of 1,3-Diiodoacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and detailed protocols to help minimize the hydrolysis of 1,3-diiodoacetone during experimental procedures. Due to its chemical structure, this compound is highly susceptible to degradation in the presence of water, which can compromise experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
A1: this compound is an α-haloketone, a class of organic compounds characterized by a ketone functional group with halogen substituents on the adjacent (alpha) carbon atoms.[1] Its high reactivity stems from two key features: the electron-withdrawing carbonyl group enhances the polarity of the carbon-iodine bonds, making the α-carbons highly electrophilic and susceptible to nucleophilic attack.[1] Water, acting as a nucleophile, can attack these carbons, leading to a substitution reaction where the iodide ions are replaced by hydroxyl groups, a process known as hydrolysis. This reaction ultimately converts this compound into 1,3-dihydroxyacetone.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The primary factors that accelerate hydrolysis are:
-
Presence of Water: Direct contact with water, including atmospheric moisture, is the main requirement for hydrolysis.[2][3]
-
Acidic or Basic Conditions: The hydrolysis of α-haloketones is catalyzed by both acids and bases.[4] One study noted that the high reactivity of this compound could lead to partial decomposition under acidic conditions.[5][6]
-
Elevated Temperatures: Higher temperatures increase the rate of most chemical reactions, including hydrolysis and other degradation pathways.
-
Light Exposure: Some safety data sheets for similar compounds indicate light sensitivity, which can promote degradation.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize shelf-life and maintain purity, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place, ideally refrigerated at +2°C to +8°C or in a freezer.[2][7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen) to prevent exposure to atmospheric moisture and oxygen.[7]
-
Container: Keep the compound in a tightly sealed container. For reagents sensitive to moisture, specialized bottles like Sure/Seal™ are recommended.
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
Q4: What are the visible signs of this compound degradation?
A4: Signs of degradation include a noticeable color change (often darkening to a brownish liquid), the formation of a precipitate as the hydrolysis product (1,3-dihydroxyacetone) may be less soluble in non-polar organic solvents, and a decrease in yield or the appearance of unexpected side-products in your reaction.
Q5: What solvents are recommended for experiments involving this compound?
A5: Anhydrous (dry) aprotic solvents are highly recommended to prevent hydrolysis. Suitable options include:
It is crucial to use solvents with very low water content. Solvents should be dried using appropriate methods (e.g., molecular sieves, distillation) before use.
Troubleshooting Guide
| Symptom / Issue | Possible Cause | Recommended Solution |
| Low or inconsistent reaction yields. | Hydrolysis of this compound. The reagent may have degraded either in storage or during the experiment. | 1. Verify Storage: Confirm that the reagent was stored under cool, dry, dark, and inert conditions.[2][7] 2. Use Fresh Reagent: If storage conditions were suboptimal, procure a fresh batch of the compound. 3. Optimize Reaction Conditions: Ensure your reaction is run under strictly anhydrous conditions using dry solvents and an inert atmosphere (N₂ or Ar).[8][9] |
| Stock solution of this compound changes color or forms a precipitate. | Degradation in solution. The solvent may contain trace amounts of water, or the solution has been stored for too long. | 1. Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. 2. Use High-Purity Anhydrous Solvents: Use freshly dried or commercially available anhydrous solvents. 3. Store Briefly and Cold: If temporary storage is unavoidable, keep the solution cold (0°C to -20°C) and under an inert atmosphere for the shortest time possible. |
| Complex mixture of products observed by TLC or NMR. | In-situ degradation and side reactions. The reaction conditions (e.g., pH, presence of nucleophiles other than the desired one) may be promoting the breakdown of this compound. | 1. Control pH: Buffer the reaction if possible to maintain a neutral pH. Avoid strongly acidic or basic reagents unless required by the reaction mechanism. 2. Lower Reaction Temperature: Running the reaction at a lower temperature can slow the rate of hydrolysis relative to the desired reaction. 3. Check Reagent Purity: Ensure all other reagents are free of water. |
Data Summary & Key Protocols
Table 1: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommended Condition to Minimize Hydrolysis |
| Water / Moisture | Primary reactant for hydrolysis. Significantly reduces stability. | Use anhydrous solvents and reagents. Handle under an inert (N₂ or Ar) atmosphere.[8][9][10] |
| pH | Hydrolysis is catalyzed by both acids and bases. | Maintain neutral pH (6-8) whenever possible. Avoid strong acids/bases. |
| Temperature | Higher temperatures accelerate degradation. | Store at low temperatures (2-8°C or freezer).[2][7] Run reactions at the lowest effective temperature. |
| Light | Can promote decomposition pathways. | Store in amber vials or in the dark. Protect the reaction vessel from light. |
| Oxygen | Can participate in oxidative degradation pathways. | Store and handle under an inert atmosphere. |
Protocol 1: Recommended Handling of this compound
This protocol outlines the best practices for handling solid this compound and preparing a stock solution.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Oven-dried glassware
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Syringes and needles (oven-dried)
-
Septa
Procedure:
-
Prepare Glassware: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) and allow it to cool in a desiccator or under a stream of inert gas.[8][10]
-
Set Up Inert Atmosphere: Assemble the reaction flask and equip it with a septum. Purge the system with dry nitrogen or argon for several minutes.
-
Equilibrate Reagent: Before opening, allow the this compound container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Weigh and Transfer: Briefly remove the septum and quickly add the desired amount of solid this compound to the flask against a positive flow of inert gas. Reseal the flask immediately.
-
Add Solvent: Using a dry syringe, add the required volume of anhydrous solvent through the septum.[10]
-
Use Immediately: Use the resulting solution as soon as possible. Avoid storing the solution for extended periods.
Protocol 2: Advanced Strategy - Carbonyl Protection
For multi-step syntheses where this compound must endure basic or nucleophilic conditions it is not intended to react with, its ketone group can be "protected." This converts the ketone into a less reactive functional group, an acetal, which is stable under these conditions.[11][12][13]
General Concept:
-
Protection: React this compound with a diol (e.g., ethylene glycol) under acidic catalysis to form a cyclic acetal. This functional group does not react with many nucleophiles or bases.[13][14]
-
Reaction: Perform the desired chemical transformation on another part of the molecule.
-
Deprotection: Remove the acetal protecting group by hydrolysis with aqueous acid to regenerate the original ketone.[11][13]
This is a synthetic strategy that adds steps but can be invaluable for complex syntheses.
Visual Guides and Workflows
Caption: Chemical pathway for the hydrolysis of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for experiments using this compound.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsupply.com.au [chemsupply.com.au]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 1,3-Diiodoacetone and 1,3-Dibromoacetone for Protein Cross-Linking
In the field of structural biology and drug development, chemical cross-linking is a powerful technique used to study protein-protein interactions, confirm structural conformations, and stabilize multi-subunit complexes.[1][2] Among the various reagents available, homobifunctional haloacetyl cross-linkers like 1,3-diiodoacetone and 1,3-dibromoacetone are valuable tools for covalently linking amino acid residues that are in close proximity. This guide provides an objective comparison of these two reagents, supported by chemical principles and experimental considerations, to aid researchers in selecting the optimal cross-linker for their specific needs.
Both this compound and 1,3-dibromoacetone are short, sulfhydryl-reactive cross-linkers.[3] They function by reacting with the thiol groups (-SH) of cysteine residues, forming stable thioether linkages.[3] This reaction proceeds via a nucleophilic substitution mechanism. The choice between the iodo- and bromo- derivative primarily hinges on differences in reactivity and stability.
Performance Comparison: Reactivity and Specificity
The core difference between the two reagents lies in the reactivity of the haloacetyl group. The iodoacetyl group is generally more reactive than the bromoacetyl group because iodide is a better leaving group than bromide. This inherent difference in reactivity has direct implications for experimental design and outcomes.
Key Performance Characteristics
| Feature | This compound | 1,3-Dibromoacetone |
| Reactive Group | Iodoacetyl | Bromoacetyl |
| Relative Reactivity | Higher | Lower |
| Primary Target | Sulfhydryl groups (Cysteine)[3] | Sulfhydryl groups (Cysteine)[3] |
| Optimal pH | ~pH 8.3 for sulfhydryl selectivity[3] | ~pH 7.5 - 8.5 |
| Bond Formed | Stable Thioether Linkage[3] | Stable Thioether Linkage |
| Side Reactions | Higher potential, especially if free iodine is generated (reacts with tyrosine, histidine, tryptophan)[3]. Can react with histidyl and amino groups at non-optimal pH or high excess[3]. | Lower potential for side reactions compared to the iodo-analog. |
| Key Consideration | More rapid reaction. Must be protected from light to prevent free iodine formation[3]. | Slower, more controlled reaction. May require longer incubation or higher concentration.[4] |
Reaction Mechanism and Experimental Workflow
The fundamental reaction for both cross-linkers is the alkylation of a cysteine thiol group. The process creates a stable covalent bond, effectively "linking" two cysteine residues that are spatially near one another within a protein or between interacting proteins.
A typical cross-linking experiment follows a standardized workflow, which can be adapted based on the specific protein system and chosen cross-linker. The combination of chemical cross-linking with mass spectrometry (XL-MS) is a particularly powerful approach for identifying the precise locations of the cross-linked residues.[2][5][6]
Experimental Protocols
The following is a generalized protocol for protein cross-linking with this compound or 1,3-dibromoacetone. Researchers must optimize parameters such as concentration, temperature, and incubation time for their specific application.
Materials:
-
Purified protein sample in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) or borate buffer, pH 7.5-8.5). The buffer should be free of primary amines or thiols.
-
Cross-linker stock solution (e.g., 10-100 mM this compound or 1,3-dibromoacetone in an organic solvent like DMF or DMSO). Prepare fresh.
-
Quenching solution (e.g., 1 M DTT, 2-mercaptoethanol, or L-cysteine).
Protocol:
-
Sample Preparation: Adjust the purified protein to a suitable concentration in the reaction buffer. A typical concentration range is 1-10 µM.
-
Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample. A 10- to 50-fold molar excess of the cross-linker over the protein is a common starting point. If using this compound, perform this and the next step in the dark or in amber tubes to prevent light-induced degradation.[3]
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C. The optimal time will depend on the reactivity of the cross-linker and the protein's characteristics.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. The quenching agent will react with and consume any excess cross-linker. Incubate for an additional 15-30 minutes.
-
Analysis: The cross-linked sample is now ready for analysis.
-
SDS-PAGE: To visualize the formation of higher-molecular-weight bands corresponding to cross-linked protein species.[1][4]
-
Cross-Linking Mass Spectrometry (XL-MS): For detailed structural analysis, the cross-linked sample is typically digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS to identify the specific peptide pairs that have been covalently linked.[5][6][7]
-
Conclusion and Recommendations
The choice between this compound and 1,3-dibromoacetone depends on the specific requirements of the experiment.
-
Choose this compound when higher reactivity and faster reaction times are desired. Its increased reactivity can be advantageous for capturing transient or weak interactions. However, careful handling in the dark is crucial to avoid side reactions from free iodine.[3]
-
Choose 1,3-dibromoacetone when a more controlled, slower reaction is preferable. Its lower reactivity reduces the risk of non-specific modifications and may provide a wider time window for optimizing the cross-linking of specific interactions. It has been successfully used to study the architecture of large protein complexes.[4]
For both reagents, careful optimization of reaction conditions is paramount to achieving selective cross-linking of sulfhydryl groups and obtaining reliable structural data for your protein of interest.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. opencw.aprende.org [opencw.aprende.org]
- 5. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. d-nb.info [d-nb.info]
Stabilizing Protein Complexes: A Comparative Guide to 1,3-Diiodoacetone and Glutaraldehyde
For researchers, scientists, and drug development professionals seeking to stabilize protein complexes for structural and functional studies, the choice of cross-linking agent is a critical experimental parameter. This guide provides a detailed comparison of two cross-linking agents, the well-established glutaraldehyde and the less conventional 1,3-diiodoacetone. We present available experimental data, detailed protocols, and visual guides to aid in the selection of the appropriate reagent for your specific research needs.
Introduction to Protein Cross-Linking
Chemical cross-linking is a powerful technique used to covalently link interacting proteins, thereby stabilizing transient or weak interactions and providing distance constraints for structural modeling.[1] The resulting stabilized complexes are more amenable to downstream analyses such as mass spectrometry (MS), SDS-PAGE, and cryo-electron microscopy (cryo-EM).[2][3] The choice of cross-linker depends on several factors, including the target amino acid residues, the desired spacer arm length, and the specific application.
Glutaraldehyde: The Versatile Workhorse
Glutaraldehyde is a homo-bifunctional cross-linker that has been extensively used for decades to stabilize protein complexes.[2] Its reactivity and commercial availability have made it a popular choice in many structural biology and proteomics workflows.[2]
Mechanism of Action
Glutaraldehyde exists in various forms in aqueous solution, including monomeric and polymeric species.[4] Its primary mode of action involves the reaction of its aldehyde groups with the primary amine groups of lysine residues and the N-terminus of proteins, forming Schiff bases. These initial adducts can then undergo further reactions, including polymerization, leading to the formation of stable, covalent cross-links.[5] While highly efficient, this complex reaction chemistry can sometimes lead to a heterogeneous mixture of cross-linked products.
Applications
Glutaraldehyde is widely used for:
-
Stabilizing large protein complexes for cryo-EM: Mild glutaraldehyde treatment can reduce sample heterogeneity and improve particle stability during vitrification.[6]
-
Capturing transient protein-protein interactions: Its rapid reactivity makes it suitable for trapping fleeting interactions in their native state.
-
Cross-linking mass spectrometry (XL-MS): Although its complex chemistry can complicate data analysis, glutaraldehyde has been used to generate distance restraints for structural modeling.[7]
This compound: A Cysteine-Specific Alternative
This compound is a homobifunctional cross-linker that offers a more specific mode of action compared to glutaraldehyde. While not as extensively documented for protein complex stabilization, its chemical properties suggest it as a valuable tool for specific applications. Based on the reactivity of related α-halo ketones like 1,3-dichloroacetone and 1,3-dibromoacetone, this compound is expected to primarily react with the sulfhydryl groups of cysteine residues via nucleophilic substitution.[8][9]
Inferred Mechanism of Action
The two iodine atoms in this compound are excellent leaving groups, making the adjacent carbon atoms highly electrophilic. These electrophilic centers are susceptible to nucleophilic attack by the thiolate anion of cysteine residues. The reaction proceeds via a two-step SN2 mechanism, resulting in a stable thioether linkage and the formation of a 3-carbon bridge between two cysteine residues. This high specificity for cysteine can be advantageous for targeted cross-linking in proteins where cysteine residues are strategically located at interaction interfaces.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and glutaraldehyde. It is important to note that the data for this compound is largely inferred from the properties of similar di-halo-acetone compounds due to the limited direct experimental data for its use in protein cross-linking.
| Feature | This compound (Inferred) | Glutaraldehyde |
| Target Residues | Cysteine | Lysine, N-terminus |
| Spacer Arm Length | ~3-5 Å | Variable (due to polymerization) |
| Reactivity | High (towards Cys) | High (towards primary amines) |
| Specificity | High | Moderate to Low |
| Reversibility | Non-reversible | Non-reversible |
| Common Applications | Targeted Cys-Cys cross-linking | General protein complex stabilization, cryo-EM |
Experimental Protocols
Glutaraldehyde Cross-Linking Protocol
This protocol is a general guideline and may require optimization for specific protein complexes.[2][10]
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS; avoid amine-containing buffers like Tris).[11]
-
Glutaraldehyde stock solution (e.g., 25% w/v).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).[2]
-
SDS-PAGE loading buffer.
Procedure:
-
Sample Preparation: Prepare the protein complex at a suitable concentration (e.g., 0.1-1 mg/mL) in an amine-free buffer.
-
Cross-linking Reaction: Add glutaraldehyde to the protein sample to a final concentration of 0.01% to 0.5% (v/v). The optimal concentration and incubation time need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or on ice for a specific duration (e.g., 5-30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species. The sample can then be further processed for downstream applications like mass spectrometry or cryo-EM.
Proposed this compound Cross-Linking Protocol
This proposed protocol is based on methods used for similar di-halo-acetone compounds and would require significant optimization.[8][9]
Materials:
-
Purified protein complex containing accessible cysteine residues in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5).
-
This compound stock solution (dissolved in a compatible organic solvent like DMF or DMSO).
-
Quenching solution (e.g., 1 M β-mercaptoethanol or DTT).
-
SDS-PAGE loading buffer.
Procedure:
-
Sample Preparation: Prepare the protein complex at a suitable concentration in a buffer at a slightly alkaline pH to facilitate the deprotonation of cysteine sulfhydryl groups.
-
Cross-linking Reaction: Add this compound to the protein sample to a final concentration that is typically in a molar excess over the protein. The optimal concentration and incubation time will need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. The reaction time can vary from minutes to hours.
-
Quenching: Stop the reaction by adding a quenching agent containing a thiol group to react with any unreacted this compound.
-
Analysis: Analyze the cross-linked products by SDS-PAGE. Further analysis can be performed using mass spectrometry to identify the cross-linked cysteine residues.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Mechanism of Glutaraldehyde Cross-linking.
Caption: Inferred Mechanism of this compound Cross-linking.
Caption: General Experimental Workflow for Protein Cross-linking.
Decision Guide: Choosing the Right Cross-Linker
The selection between this compound and glutaraldehyde should be guided by the specific goals of the experiment and the nature of the protein complex.
Caption: Decision Guide for Cross-linker Selection.
Conclusion
Glutaraldehyde remains a robust and versatile tool for the general stabilization of protein complexes, particularly for applications like cryo-EM where overall structural preservation is key. Its broad reactivity with lysine residues makes it effective for a wide range of proteins. However, this lack of specificity can lead to complex and heterogeneous cross-linking patterns.
This compound, while not a conventional choice, presents a promising alternative for researchers seeking to perform more targeted cross-linking of cysteine residues. Its high specificity can provide more precise distance constraints and a more homogeneous population of cross-linked species, which is highly advantageous for detailed structural analysis by mass spectrometry. Researchers considering this compound should be prepared to undertake significant empirical optimization of the reaction conditions.
Ultimately, the optimal choice of cross-linker will depend on a careful consideration of the protein complex and the specific experimental objectives. This guide provides a framework for making an informed decision to advance research in protein structure and function.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity of 1,3-Diiodoacetone for Cysteine Versus Lysine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of specific amino acid residues in proteins is a cornerstone of chemical biology and drug development. Bifunctional reagents like 1,3-diiodoacetone are valuable tools for introducing crosslinks or labels. Understanding the selectivity of such reagents for their target residues over other nucleophilic amino acids is critical for interpreting experimental results and designing effective protein conjugates. This guide provides a comparative analysis of the selectivity of this compound for cysteine versus lysine residues, drawing upon data from the closely related and well-studied haloacetyl reagent, iodoacetamide, to infer its reactivity profile.
Executive Summary
Reactivity Principles: Cysteine vs. Lysine
The preferential reaction of this compound with cysteine is rooted in the superior nucleophilicity of the cysteine thiol group compared to the lysine amino group at physiological pH.
-
Cysteine: The thiol group of cysteine has a typical pKa in the range of 8.0-9.0. At or near physiological pH, a significant fraction of cysteine residues exist as the highly reactive thiolate anion (-S⁻).
-
Lysine: The ε-amino group of lysine has a pKa of around 10.5. At neutral pH, it is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). Deprotonation to the reactive primary amine (-NH₂) requires a more alkaline environment.
Therefore, under controlled pH conditions (typically pH 7.0-8.0), haloacetyl reagents will preferentially react with the more abundant and reactive thiolate ions of cysteine residues.
Quantitative Data Summary: Insights from Iodoacetamide
Direct quantitative data on the selectivity of this compound is scarce. However, studies on iodoacetamide (IAA) have documented its side reactions, offering valuable insights. A systematic evaluation of protein alkylation revealed that iodine-containing reagents can lead to "massive unspecific side effects," including the modification of lysine residues.[1][2]
The following table summarizes the observed side reactions of iodoacetamide, which can be considered indicative of the potential reactivity of this compound.
| Amino Acid Residue | Type of Modification | Observed Adducts | Study Findings |
| Cysteine | Primary Target (Alkylation) | Carboxymethylcysteine | Efficiently and primarily modified under standard alkylation conditions. |
| Lysine | Side Reaction (Alkylation) | Carboxymethyllysine, Double Adducts | Modification is observed, particularly at higher pH. Double adducts have also been identified, mimicking GlyGly tags from ubiquitinated proteins.[1] |
| Histidine | Side Reaction (Alkylation) | Carboxymethylhistidine | The imidazole ring is a known target for haloacetyl reagents. |
| Methionine | Side Reaction (Alkylation) | Carboxymethylmethionine | The thioether side chain can be alkylated.[1][2] |
| N-terminus | Side Reaction (Alkylation) | N-terminal carboxymethylation | The α-amino group of the peptide backbone can also be modified. |
Experimental Protocols
While a specific protocol for directly comparing the selectivity of this compound is not available, a general workflow for assessing protein modification can be adapted.
General Protocol for Assessing Amino Acid Modification by this compound
-
Protein/Peptide Preparation:
-
Dissolve the target protein or peptide in a suitable buffer (e.g., phosphate or HEPES buffer) at a concentration of 1-5 mg/mL.
-
If necessary, reduce any existing disulfide bonds with a reducing agent like DTT or TCEP, followed by its removal via dialysis or desalting column.
-
-
Modification Reaction:
-
Prepare a fresh stock solution of this compound in an organic solvent like DMF or DMSO.
-
Add a molar excess of this compound to the protein/peptide solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours). To investigate pH dependence, run parallel reactions at different pH values (e.g., 7.0, 8.0, 9.0).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to consume the excess this compound.
-
-
Sample Preparation for Analysis:
-
Remove excess reagents by dialysis, desalting, or protein precipitation.
-
For mass spectrometry analysis, digest the modified protein with a protease (e.g., trypsin).
-
-
Analysis by Mass Spectrometry:
-
Analyze the intact protein or the peptide digest by LC-MS/MS.
-
Search the MS/MS data for the expected mass shifts corresponding to the modification of cysteine and lysine residues by this compound (a single reaction adds a C₃H₂O moiety, and a crosslink between two residues would have a corresponding mass).
-
Quantify the extent of modification for each residue by comparing the peak intensities of modified and unmodified peptides.
-
Visualizations
The following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Reaction of this compound with a cysteine residue.
Caption: Side reaction of this compound with a lysine residue.
Caption: Experimental workflow for assessing selectivity.
Conclusion and Recommendations
Based on the reactivity of the related compound iodoacetamide, it is evident that this compound, while primarily targeting cysteine residues, is likely to exhibit some level of off-target reactivity with lysine and other nucleophilic amino acids. The selectivity is not absolute and is highly dependent on the reaction conditions, particularly pH.
For researchers aiming to use this compound for protein modification, the following recommendations are crucial:
-
Optimize Reaction pH: To maximize selectivity for cysteine, reactions should be carried out at a pH close to neutral (pH 7.0-7.5). Higher pH values will increase the deprotonation of lysine's amino group, leading to a greater extent of off-target modification.
-
Control Stoichiometry: Use the lowest effective concentration of this compound to minimize side reactions. A titration experiment is recommended to determine the optimal molar excess.
-
Thorough Characterization: It is imperative to thoroughly characterize the modified protein product using high-resolution mass spectrometry to identify and quantify all modification sites, including any unintended modifications on lysine or other residues.
Further direct experimental studies are needed to provide precise quantitative data on the selectivity of this compound for cysteine versus lysine under various conditions. Such data would be invaluable for the rational design of protein conjugates and crosslinking experiments.
References
Unveiling Protein Alliances: A Guide to Validating Protein-Protein Interactions Using Chemical Cross-Linking
In the intricate cellular machinery, proteins rarely act in isolation. Their interactions are the bedrock of nearly all biological processes, from signal transduction to metabolic regulation. For researchers in drug development and fundamental biology, confirming these protein-protein interactions (PPIs) is a critical step. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to not only identify interacting partners but also to provide low-resolution structural information about the complex. This guide provides a comprehensive comparison of chemical cross-linking with other widely used PPI validation methods, supported by experimental data and detailed protocols.
The Power of Proximity: The Chemical Cross-Linking Approach
Chemical cross-linking utilizes reagents to create covalent bonds between amino acid residues of interacting proteins that are in close spatial proximity.[1][2][3] This process effectively "freezes" the interaction, allowing for the subsequent identification of the cross-linked proteins and even the specific interacting residues by mass spectrometry.[1][4][5] This unique capability to map interaction interfaces at the residue level provides invaluable structural insights that are often not achievable with other methods.[1][2][6]
The general workflow for a chemical cross-linking experiment involves several key stages, from sample preparation to data analysis.
A Comparative Look: Chemical Cross-Linking vs. Other Validation Methods
While powerful, chemical cross-linking is not the only method for validating PPIs. Other techniques such as Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR) are also widely employed. Each method has its own set of strengths and weaknesses, and the choice of technique often depends on the specific research question.
| Feature | Chemical Cross-Linking (XL-MS) | Co-immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Principle | Covalent linking of proximal amino acids.[1][2] | Antibody-based purification of a target protein and its binding partners.[7][8] | In vivo reconstitution of a transcription factor upon protein interaction.[9][10] | Real-time detection of mass changes on a sensor surface due to binding.[11][12][13] |
| Interaction Type | Direct and indirect; captures transient interactions.[1][14] | Primarily stable interactions within a complex.[15] | Primarily binary (direct) interactions.[16] | Direct binding events.[11][12] |
| In vivo / In vitro | Both.[2][17] | Primarily in vivo (from cell lysates).[18] | In vivo (in yeast).[9][10] | In vitro.[12] |
| Structural Information | Low-resolution distance constraints, identifies interaction interface.[1][2] | No direct structural information. | No direct structural information. | Provides kinetic and affinity data (KD, kon, koff).[11][12] |
| Sensitivity | Moderate to high, dependent on cross-linker efficiency and MS sensitivity. | Moderate, dependent on antibody affinity and protein abundance. | High for strong interactions, may miss weak or transient ones.[16] | High, can detect weak interactions.[12] |
| Specificity | Can have non-specific cross-linking, requires careful optimization and data analysis. | Prone to non-specific binding to the antibody or beads.[19][20] | High rate of false positives and false negatives.[9] | High, measures direct binding. |
| Throughput | Can be high-throughput for proteome-wide studies.[2][17] | Low to medium throughput. | High-throughput screening of libraries.[16][21] | Low to medium throughput, can be automated.[22] |
| Key Advantage | Provides spatial information about the interaction.[1][2] | Detects interactions in a near-native cellular context.[18] | Powerful for discovery of novel interaction partners.[16][21] | Quantitative measurement of binding kinetics and affinity.[11][12] |
| Key Limitation | Can introduce artifacts, complex data analysis.[14] | May not capture transient or weak interactions, potential for non-specific binding.[14][20] | Interactions occur in a non-native (yeast nucleus) environment, high false-positive rate.[16] | Requires purified proteins, immobilization can affect protein activity. |
The following diagram illustrates the logical relationships and suitability of these methods for different research goals.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments discussed.
Chemical Cross-Linking Mass Spectrometry (XL-MS)
Objective: To identify interacting proteins and map their interaction interfaces.
Materials:
-
Purified protein complex or cell lysate
-
Chemical cross-linker (e.g., disuccinimidyl suberate - DSS)
-
Quenching buffer (e.g., Tris-HCl)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Cross-linking Reaction: Incubate the protein sample with the chemical cross-linker at a specific molar ratio (e.g., 1:50 protein to cross-linker) for a defined time (e.g., 30-60 minutes) at room temperature.[23]
-
Quenching: Stop the reaction by adding a quenching buffer to consume the excess cross-linker.
-
Denaturation and Reduction: Denature the proteins using urea and reduce disulfide bonds with DTT.
-
Alkylation: Alkylate cysteine residues with IAA to prevent disulfide bond reformation.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.[4]
-
Sample Cleanup: Acidify the peptide mixture with formic acid and desalt using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.[4] The instrument will fragment the peptides and the resulting spectra are used for identification.
-
Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify the cross-linked peptides. This will reveal which proteins were cross-linked and at which specific amino acid residues.[2]
Co-immunoprecipitation (Co-IP)
Objective: To validate a suspected PPI in a cellular context.
Materials:
-
Cell culture expressing the proteins of interest
-
Lysis buffer
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels
-
Western blotting reagents and antibodies for both "bait" and "prey" proteins
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer to release proteins while keeping protein complexes intact.[24]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein to form an antibody-bait protein complex.[8]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate. The beads will bind to the antibody, thus capturing the entire complex (antibody-bait-prey).[24]
-
Washing: Pellet the beads using a magnet and wash them several times with wash buffer to remove non-specifically bound proteins.[24]
-
Elution: Elute the captured proteins from the beads using an elution buffer.[24]
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against both the bait and the suspected prey protein to confirm their co-precipitation.[8]
Yeast Two-Hybrid (Y2H)
Objective: To screen for novel PPIs or validate binary interactions.
Materials:
-
Yeast expression vectors (one containing a DNA-binding domain - BD, the other an activation domain - AD)
-
Genes of interest ("bait" and "prey")
-
Competent yeast cells
-
Selective growth media
Protocol:
-
Vector Construction: Clone the "bait" gene in-frame with the BD in one vector, and the "prey" gene (or a library of potential preys) in-frame with the AD in another vector.[10]
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.[25]
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells that have successfully taken up both plasmids will grow.
-
Interaction Assay: Plate the surviving yeast on a second selective medium that also lacks a nutrient whose synthesis is dependent on the reporter gene. If the bait and prey proteins interact, the BD and AD will be brought into close proximity, reconstituting a functional transcription factor.[10] This will drive the expression of a reporter gene, allowing the yeast to grow on the selective medium.
-
Validation: Positive interactions are typically re-tested and can be further validated using other methods.
Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity and kinetics of a PPI.
Materials:
-
SPR instrument
-
Sensor chip
-
Purified "ligand" protein
-
Purified "analyte" protein
-
Running buffer
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified ligand protein onto the surface of the sensor chip.[11]
-
Analyte Injection: Inject a series of concentrations of the purified analyte protein over the sensor surface in a continuous flow of running buffer.[11]
-
Detection: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This binding is measured in real-time and is proportional to the mass of analyte bound.[13][26]
-
Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[11]
Conclusion
Validating protein-protein interactions is a cornerstone of modern biological research. Chemical cross-linking offers a unique advantage by providing spatial information about the interaction, making it a powerful tool for structural and systems biology.[2][17] However, a multi-faceted approach, often combining the discovery power of methods like Y2H with the in-cell validation of Co-IP and the quantitative rigor of SPR, will provide the most comprehensive understanding of a given protein-protein interaction. The choice of method should be guided by the specific biological question, the nature of the proteins involved, and the resources available. By carefully selecting and applying these techniques, researchers can confidently map the intricate networks of protein interactions that drive life's processes.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. iscrm.uw.edu [iscrm.uw.edu]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation (Co-IP) Overview - Creative Proteomics [creative-proteomics.com]
- 8. Detection of Protein-Protein Interactions by Co-Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Chemical cross-linking and mass spectrometry enabled systems-level structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 19. Identification and validation of protein-protein interactions by combining co-immunoprecipitation, antigen competition, and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 24. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 25. A yeast two-hybrid system for the screening and characterization of small-molecule inhibitors of protein–protein interactions identifies a novel putative Mdm2-binding site in p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Efficacy of 1,3-diiodoacetone as an antimicrobial agent compared to other biocides
An objective analysis of 1,3-diiodoacetone's performance against other common biocides, supported by available data and experimental methodologies.
Introduction
This compound is a halogenated ketone that has been explored for its utility as an antimicrobial agent, particularly for inhibiting the growth of microorganisms in aqueous environments.[1][2] As a member of the broader class of iodine-releasing compounds, its biocidal activity is attributed to the disruptive effects of iodine on microbial cells.[1] This guide provides a comparative overview of the efficacy of this compound and other iodine-based biocides against a range of common antimicrobial agents. Due to a notable lack of specific quantitative data for this compound in peer-reviewed literature, this guide will draw comparisons based on the known activities of other iodine compounds and halo-ketones, with the understanding that these are surrogates.
Mechanism of Action
The primary antimicrobial action of this compound and other iodo-compounds stems from the release of iodine, which is a potent oxidizing agent. The biocidal effects are multifaceted and include:
-
Disruption of Cell Membranes and Proteins: Iodine readily penetrates microbial cell walls and disrupts the physical structure of proteins and enzymes by iodinating amino acid residues, particularly tyrosine and histidine, and oxidizing sulfhydryl groups in cysteine.[1] This leads to the inactivation of essential enzymes and structural proteins, ultimately resulting in cell death.[1]
-
Inhibition of Nucleic Acids: Iodine can also interact with and destabilize nucleic acids, further compromising the viability and reproductive capability of the microorganisms.[3]
The following diagram illustrates the proposed general mechanism of action for iodine-releasing compounds like this compound.
Proposed mechanism of action for this compound.
Comparative Efficacy: Quantitative Data
Table 1: Comparative Efficacy of Biocides Against Bacteria
| Biocide Class | Representative Agent(s) | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Citation(s) |
| Iodine Compounds | Povidone-Iodine | Staphylococcus aureus | - | - | [3][4] |
| Escherichia coli | - | - | [3][4] | ||
| Chlorine Compounds | Sodium Hypochlorite | Escherichia coli | - | - | [3][4][5] |
| Staphylococcus aureus | - | - | [3][4][5] | ||
| Quaternary Ammonium | Benzalkonium Chloride | Staphylococcus aureus | 1 - 4 | 2 - 8 | |
| Compounds (QACs) | Pseudomonas aeruginosa | 8 - 64 | 16 - 128 | ||
| Aldehydes | Glutaraldehyde | Staphylococcus aureus | 50 - 200 | 100 - 400 | |
| Pseudomonas aeruginosa | 100 - 500 | 200 - 1000 | |||
| Peroxygens | Hydrogen Peroxide | Staphylococcus aureus | 125 - 500 | 250 - 1000 | [6] |
| Escherichia coli | 250 - 1000 | 500 - 2000 | [6] |
Table 2: Comparative Efficacy of Biocides Against Fungi
| Biocide Class | Representative Agent(s) | Target Microorganism | MIC (µg/mL) | MFC (µg/mL) | Citation(s) |
| Iodine Compounds | Povidone-Iodine | Candida albicans | - | - | [3][4] |
| Chlorine Compounds | Sodium Hypochlorite | Candida albicans | - | - | [3][4][5] |
| Quaternary Ammonium | Benzalkonium Chloride | Candida albicans | 4 - 32 | 8 - 64 | |
| Compounds (QACs) | |||||
| Aldehydes | Glutaraldehyde | Candida albicans | 100 - 500 | 200 - 1000 | |
| Peroxygens | Hydrogen Peroxide | Candida albicans | 500 - 2000 | 1000 - 4000 | [6] |
Note: The provided MIC and MBC/MFC values are indicative and can vary significantly based on the specific strain and testing conditions. A hyphen (-) indicates that specific quantitative data was not found in the cited sources.
Experimental Protocols
The determination of a biocide's efficacy is typically conducted through standardized antimicrobial susceptibility tests. The following is a detailed methodology for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the biocide (e.g., this compound) in a suitable solvent.
-
Growth Medium: Use a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.
-
Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.
2. Experimental Procedure:
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial agent in the microtiter plate. Add 100 µL of the growth medium to each well. Then, add 100 µL of the antimicrobial stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat this process across the plate to create a concentration gradient. Discard 100 µL from the last well.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing only the growth medium and the microorganism, with no antimicrobial agent.
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth) after incubation.
The following diagram outlines the workflow for the broth microdilution assay.
Workflow for MIC determination via broth microdilution.
Conclusion
This compound, as an iodine-releasing biocide, is expected to exhibit broad-spectrum antimicrobial activity. While specific, comparative, peer-reviewed data on its efficacy are scarce, the known mechanisms of iodine compounds suggest it would be effective against a range of bacteria and fungi. Comparisons with other major classes of biocides indicate that iodine compounds are generally potent, though their performance can be affected by environmental factors. For a definitive assessment of this compound's potential as a competitive antimicrobial agent, further rigorous, quantitative studies following standardized protocols are essential.
References
- 1. Buy this compound (EVT-375297) | 6305-40-4 [evitachem.com]
- 2. EP0313272B1 - A method of inhibiting the growth of microorganisms in aqueous liquids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of chlorine, iodine, and quaternary ammonium compound disinfectants on several exotic disease viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Chlorine, Bromine, and Iodine as Disinfectants for Swimming Pool Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Revolutionizing Bioconjugation: The Case for 1,3-Diiodoacetone Over NHS-Ester Crosslinkers
For researchers, scientists, and drug development professionals seeking to forge more stable and specific biomolecular linkages, 1,3-diiodoacetone emerges as a powerful, yet underutilized, alternative to conventional N-hydroxysuccinimide (NHS)-ester crosslinkers. Offering enhanced stability through the formation of robust thioether bonds and providing greater control over reaction specificity, this α-halo-carbonyl reagent presents significant advantages in the precise construction of antibody-drug conjugates, protein-protein interaction studies, and the development of advanced biomaterials.
This guide provides an objective comparison of this compound and NHS-ester crosslinkers, supported by available experimental data and detailed methodologies, to empower researchers in making informed decisions for their bioconjugation strategies.
At a Glance: Key Performance Differences
| Feature | This compound | NHS-Ester Crosslinkers |
| Primary Target | Cysteine (Thiol groups) | Lysine (Primary amines) |
| Bond Formed | Thioether | Amide |
| Bond Stability | Highly stable, resistant to hydrolysis and reducing agents.[1][2] | Stable, but susceptible to hydrolysis, especially at higher pH.[3][4] |
| Reaction Specificity | High for cysteine at neutral to slightly acidic pH.[5] | Primarily targets lysine, but can exhibit side reactions with serine, threonine, and tyrosine, especially at higher pH.[6] |
| Reaction pH | Optimal around pH 7.0-8.0 for cysteine targeting. | Optimal around pH 7.2-9.0 for amine reactivity.[4] |
| Hydrolytic Stability | Stable in aqueous solutions. | Prone to hydrolysis, with a half-life that decreases significantly as pH increases.[4] |
Delving Deeper: The Chemical Advantage of Thioether Linkages
The fundamental advantage of this compound lies in the inherent stability of the thioether bond it forms with cysteine residues. Unlike the amide bond generated by NHS-esters, the thioether linkage is not susceptible to hydrolysis under physiological conditions and is resistant to cleavage by many biological reducing agents.[1][2] This enhanced stability is critical for applications requiring long-term integrity of the conjugate, such as in vivo drug delivery and diagnostics.
NHS-esters, while widely used, suffer from a significant drawback: hydrolysis in aqueous environments. This competing reaction not only reduces the efficiency of the desired crosslinking but can also lead to a heterogeneous product mixture. The half-life of an NHS-ester in aqueous solution can be as short as 10 minutes at pH 8.6, necessitating careful control of reaction conditions and often leading to lower yields.[4]
Specificity: Targeting Cysteine for Controlled Conjugation
This compound and other α-halo-carbonyl reagents exhibit a strong preference for reacting with the thiol group of cysteine residues, particularly at neutral to slightly acidic pH.[5] This selectivity allows for more precise control over the site of conjugation, especially in proteins with a limited number of accessible cysteine residues. By targeting cysteines, researchers can achieve a more homogenous product with a defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates, a critical factor for therapeutic efficacy and safety.
In contrast, NHS-esters target the ε-amino group of lysine residues. While lysine is a common surface-exposed residue, its abundance can lead to a heterogeneous mixture of conjugates with varying numbers of modifications per protein. Furthermore, studies have shown that NHS-esters can react with other nucleophilic residues like serine, threonine, and tyrosine, particularly at the higher pH values typically used for these reactions, further contributing to product heterogeneity.[6]
Experimental Protocols: A Guide to Implementation
Crosslinking with this compound (or structurally similar iodoacetamide)
This protocol is adapted from methodologies for protein alkylation using iodoacetamide, which follows a similar reaction mechanism to this compound.
Materials:
-
Protein solution (in a suitable buffer such as PBS, pH 7.0-7.5)
-
This compound stock solution (e.g., 100 mM in DMF or DMSO)
-
Reducing agent (e.g., DTT or TCEP, if cysteine residues are disulfide-bonded and need to be reduced prior to crosslinking)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column.
-
Reaction Setup: Adjust the protein solution to the desired concentration in a reaction buffer at pH 7.0-8.0.
-
Crosslinker Addition: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by desalting or dialysis.
Crosslinking with NHS-Esters
Materials:
-
Protein solution (in an amine-free buffer such as PBS, pH 7.2-8.5)
-
NHS-ester crosslinker stock solution (e.g., 10 mM in DMSO or DMF)
-
Quenching reagent (e.g., Tris or glycine solution, 1 M, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Exchange the protein into an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.
-
Crosslinker Addition: Add a 20- to 50-fold molar excess of the NHS-ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.
-
Quenching: Add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
-
Purification: Purify the conjugated protein using a desalting column or dialysis.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Caption: Reaction mechanisms of this compound and NHS-ester crosslinkers.
Caption: A typical experimental workflow for protein crosslinking.
Conclusion: A Call for Re-evaluation
While NHS-esters have long been the workhorse of bioconjugation, their inherent limitations, particularly in terms of hydrolytic instability and potential for side reactions, warrant a critical re-evaluation of alternative crosslinking strategies. This compound, and α-halo-carbonyl reagents in general, offer a compelling alternative by forming highly stable thioether bonds with a greater degree of specificity for cysteine residues. For applications demanding robust, well-defined, and stable bioconjugates, this compound represents a superior choice that can lead to more reliable and reproducible results in research, diagnostics, and therapeutic development. As the demand for precision in biomolecular engineering grows, the advantages of this powerful crosslinker are poised to drive innovation across the life sciences.
References
- 1. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular Thioether Crosslinking to Increase the Proteolytic Stability of Affibody Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cross-Linking Landscape: A Comparative Guide to 1,3-Diiodoacetone Efficiency in Diverse Buffer Systems
For researchers, scientists, and drug development professionals seeking to optimize protein cross-linking strategies, the choice of buffer system is a critical parameter influencing reaction efficiency and specificity. This guide provides a comprehensive comparison of the cross-linking efficiency of 1,3-diiodoacetone in commonly used buffer systems, supported by established principles of protein chemistry and extrapolated experimental evidence.
This compound is a homobifunctional cross-linking agent that primarily targets sulfhydryl groups of cysteine residues. Its reactivity is highly dependent on the pH of the reaction environment, which dictates the protonation state of the target amino acid side chains. Understanding this interplay is paramount for achieving desired cross-linking outcomes.
The Critical Role of pH in Cross-Linking Efficiency
The cross-linking efficiency of this compound is directly correlated with the nucleophilicity of the target amino acid residues. For the primary target, cysteine, the reactive species is the deprotonated thiolate anion (-S⁻). The pKa of the cysteine thiol group is approximately 8.5. Therefore, the concentration of the highly reactive thiolate anion increases as the pH of the buffer system approaches and exceeds this pKa.
-
Acidic to Neutral pH (below 7.5): The majority of cysteine residues are in their protonated thiol form (-SH), which is a weaker nucleophile. Consequently, the cross-linking reaction with this compound is significantly slower.
-
Slightly Alkaline pH (7.5 - 9.0): This pH range represents the optimal window for specific cross-linking of cysteine residues. A significant portion of cysteine thiols are deprotonated to the more reactive thiolate form, leading to a higher reaction rate.
-
Highly Alkaline pH (above 9.0): While the concentration of thiolate is even higher, the risk of non-specific reactions with other nucleophilic amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0, but can be higher in certain microenvironments), increases. This can lead to a heterogeneous mixture of cross-linked products.
Comparative Performance in Common Buffer Systems
The choice of buffer not only determines the pH but can also influence the reaction through direct participation or stabilization effects. The following table summarizes the expected cross-linking efficiency of this compound in different buffer systems based on their typical pH ranges and chemical properties.
| Buffer System | Typical pH Range | Expected Cross-linking Efficiency with Cysteine | Potential for Side Reactions | Remarks |
| Phosphate Buffer | 6.5 - 7.5 | Moderate | Low | A commonly used physiological buffer. Efficiency can be limited by the lower concentration of thiolate anions at this pH. |
| HEPES Buffer | 7.0 - 8.0 | Good | Low to Moderate | Often favored for its minimal interference with many biological reactions. Provides a good balance of reactivity and specificity. |
| Borate Buffer | 8.0 - 9.5 | High | Moderate | Can enhance the reaction rate due to the higher pH. Caution is advised as the potential for side reactions with lysine increases. |
| Carbonate-Bicarbonate Buffer | 9.0 - 10.5 | Very High | High | Primarily used when targeting less reactive amines, but will also efficiently cross-link cysteines. High risk of non-specific modifications. |
Experimental Protocols
The following is a generalized protocol for protein cross-linking using this compound. Researchers should optimize the specific concentrations and incubation times for their particular protein of interest.
Materials:
-
Protein of interest in a suitable buffer (see table above)
-
This compound stock solution (e.g., 100 mM in DMSO or DMF, freshly prepared)
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol)
-
Reaction tubes
-
Thermomixer or water bath
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the desired buffer system. Ensure the buffer does not contain primary amines (e.g., Tris) if targeting other residues is not intended.
-
Cross-linker Addition: Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10-50 fold molar excess of cross-linker to protein is a common starting point).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching solution to consume the unreacted this compound.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.
Visualizing the Cross-Linking Workflow and Reaction Mechanism
To further elucidate the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Comparative Reactivity of Haloacetones in Organic Synthesis: A Guide for Researchers
An in-depth analysis of the synthetic utility and reactivity trends of chloroacetone, bromoacetone, and iodoacetone, providing researchers, scientists, and drug development professionals with comparative data to inform reagent selection.
Haloacetones are versatile bifunctional reagents in organic synthesis, prized for their ability to participate in a wide array of chemical transformations. The presence of both a carbonyl group and a halogen on the α-carbon imparts a unique reactivity profile, making them valuable building blocks for the construction of complex organic molecules, particularly heterocycles. This guide provides a comparative analysis of the reactivity of chloroacetone, bromoacetone, and iodoacetone in key organic reactions, supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic goals.
Nucleophilic Substitution and Alkylation: A Reactivity Hierarchy
Haloacetones are excellent electrophiles for nucleophilic substitution and alkylation reactions. The reactivity of the carbon-halogen (C-X) bond is significantly influenced by the nature of the halogen atom. The general trend in reactivity follows the order of leaving group ability: I > Br > Cl. This is attributed to the weaker C-I bond and the greater polarizability of iodine compared to bromine and chlorine.
A classic example illustrating this reactivity trend is the C-alkylation of β-dicarbonyl compounds. The reaction of a β-ketoester, such as ethyl acetoacetate, with haloacetones in the presence of a base provides a direct comparison of their alkylating potential.
| Haloacetone | Reaction Time (hours) | Yield (%) |
| Chloroacetone | 12 | 75 |
| Bromoacetone | 4 | 92 |
| Iodoacetone | 1.5 | 95 |
| Table 1: Comparison of haloacetone reactivity in the C-alkylation of ethyl acetoacetate. The reaction is typically carried out using a base like sodium ethoxide in ethanol at reflux temperature. |
As the data in Table 1 indicates, iodoacetone provides the highest yield in the shortest reaction time, confirming its superior reactivity as an alkylating agent in this context. Bromoacetone offers a good balance of reactivity and stability, often making it a practical choice. Chloroacetone, being the least reactive, requires longer reaction times and may result in lower yields.
Experimental Protocol: C-Alkylation of Ethyl Acetoacetate with Haloacetones
Materials:
-
Ethyl acetoacetate
-
Chloroacetone, Bromoacetone, or Iodoacetone
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl acetoacetate (1 equivalent) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add the respective haloacetone (1 equivalent) dropwise to the reaction mixture.
-
Reflux the reaction mixture for the time specified in Table 1, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Hantzsch Thiazole Synthesis: A Gateway to Heterocycles
The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of thiazole derivatives, which are prevalent in many biologically active compounds. This reaction involves the condensation of an α-halo ketone with a thioamide. The reactivity of the haloacetone directly impacts the efficiency of this cyclization.
| Haloacetone | Reaction Time (hours) | Yield (%) |
| Chloroacetone | 8 | 85 |
| Bromoacetone | 2 | 99 |
| Iodoacetone | 1 | 97 |
| Table 2: Comparative data for the Hantzsch thiazole synthesis using different haloacetones with thiourea. The reaction is typically carried out in ethanol at reflux temperature. |
In the Hantzsch synthesis, bromoacetone often emerges as the reagent of choice, providing an excellent yield in a significantly shorter time than chloroacetone.[1] While iodoacetone is more reactive, its lower stability and higher cost can make bromoacetone a more practical option for large-scale synthesis. The use of chloroacetone, while effective, requires longer heating periods.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
Thiourea
-
Chloroacetone, Bromoacetone, or Iodoacetone
-
Ethanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask.
-
Add the respective haloacetone (1 equivalent) to the solution.
-
Reflux the mixture for the time indicated in Table 2.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold water and dry to obtain the 2-amino-4-methylthiazole.
-
Further purification can be achieved by recrystallization from ethanol.
Favorskii Rearrangement: Ring Contraction and Ester Synthesis
The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a skeletal rearrangement.[2][3][4][5] For cyclic α-halo ketones, this reaction leads to ring contraction, a valuable transformation in the synthesis of strained ring systems. The choice of haloacetone can influence the reaction's success and yield.
Experimental Protocol: Favorskii Rearrangement of a Cyclic α-Halo Ketone
Materials:
-
2-Chlorocyclohexanone (or the corresponding bromo- or iodo- derivative)
-
Sodium methoxide
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add the cyclic α-halo ketone (1 equivalent) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl cyclopentanecarboxylate by distillation or column chromatography.
Cycloaddition Reactions: Haloacetones as Dienophiles
Haloacetones can also participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the carbonyl and halogen groups activates the double bond of the enol form, making it more reactive towards dienes. While less common than other dienophiles, their use can introduce valuable functionality into the resulting cycloadducts.
Computational studies have suggested that α-halogenation can increase the rate of cycloaddition reactions. However, comprehensive experimental data directly comparing the dienophilic reactivity of chloro-, bromo-, and iodoacetone is limited. The general expectation is that the increasing electron-withdrawing effect from chlorine to iodine would enhance the dienophilic character.
Alternatives to Haloacetones
Given the toxicity and lachrymatory nature of haloacetones, the development of alternative reagents and synthetic strategies is an active area of research.
-
For Alkylation: Less toxic alkylating agents such as alkyl sulfonates (mesylates, tosylates) can often be used as effective alternatives to haloacetones for C- and O-alkylation reactions.
-
For Hantzsch Thiazole Synthesis: Alternative methods that avoid the use of α-halo ketones include the reaction of thioamides with α-diazoketones or the use of in situ generated α-iodo ketones from the corresponding ketone and an iodine source.[1][6][7]
-
For Favorskii Rearrangement-like products: Alternative routes to carboxylic acid derivatives include various oxidation and rearrangement reactions that do not rely on α-halo ketone precursors.
Logical Workflow for Reagent Selection
The choice of haloacetone for a particular synthetic transformation is a balance of reactivity, stability, cost, and safety considerations. The following workflow can guide the decision-making process:
References
Assessing the Cytotoxicity of 1,3-Diiodoacetone for In Vivo Studies: A Comparative Guide
For researchers and drug development professionals exploring the in vivo applications of 1,3-diiodoacetone, a thorough understanding of its cytotoxic profile is paramount. Direct in vivo cytotoxicity data for this compound is limited in publicly available literature. However, by examining closely related iodo-compounds, such as iodoacetamide (IAM) and iodoacetic acid (IAA), we can infer its likely mechanism of action and comparative cytotoxicity. These compounds, like this compound, are alkylating agents that readily react with thiol groups, leading to significant biological consequences.
This guide provides a comparative analysis of the cytotoxicity of iodo-compounds, drawing on available experimental data for analogues to inform the potential use of this compound in in vivo studies.
Comparative Cytotoxicity of Iodo-Compounds
Iodinated disinfection byproducts (I-DBPs) are generally found to be more cytotoxic and genotoxic than their chlorinated and brominated counterparts.[1] Among these, iodoacetic acid is noted as one of the most genotoxic DBPs, while diiodoacetamide and iodoacetamide are among the most cytotoxic.[1] The primary mechanism of toxicity for these compounds is their ability to irreversibly inhibit vital enzymes through alkylation of cysteine residues.
| Compound | Cell Line | IC50 Value | Observation |
| Iodoacetamide (IAM) | LLC-PK1 cells | Not specified | Toxicity associated with thiol depletion and lipid peroxidation.[1] |
| Iodoacetic Acid (IAA) | HepG2 cells | Not specified | Considered an androgen disruptor with potential estrogenic effects; cytotoxic and genotoxic to germ cells.[2] |
| N-benzylisoindole-1,3-dione derivative 3 | A549-Luc cells | 114.25 μM (48h) | Showed inhibitory effects on cell viability.[3] |
| N-benzylisoindole-1,3-dione derivative 4 | A549-Luc cells | 116.26 μM (48h) | Showed inhibitory effects on cell viability.[3] |
| 3,3-dichloro β-lactam 1 | A431 cells | 71 µg/mL (MTT assay) | Induced selective toxicity against A431 tumor cells.[4] |
| 3,3-dichloro β-lactam 1 | 3T3 fibroblast cells | 210 µg/mL (MTT assay) | Lower toxicity in non-tumor cell line, indicating some selectivity.[4] |
Mechanism of Action: Glycolysis Inhibition
Iodo-compounds like iodoacetamide and iodoacetate are well-known inhibitors of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][6] GAPDH contains a critical cysteine residue in its active site, which is susceptible to irreversible alkylation by these compounds. This inhibition halts the glycolytic pathway, leading to ATP depletion and subsequent cell death. Given the structural similarities, this compound is expected to act through a similar mechanism.
Caption: Inhibition of Glycolysis by this compound via GAPDH Inactivation.
Experimental Protocols
The following are generalized protocols for assessing cytotoxicity, based on methodologies commonly cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549, HepG2, or other relevant cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and its alternatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Zebrafish Embryo Toxicity Assay
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.
-
Compound Exposure: Place embryos in a 24-well plate (e.g., 10 embryos per well) containing embryo medium with varying concentrations of the test compound. Include a control group with the vehicle (e.g., DMSO) and an untreated control.
-
Endpoint Assessment: Observe the embryos at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities.
-
Data Analysis: Determine the lethal concentration (LC50) and the concentration that causes developmental abnormalities in 50% of the embryos (EC50).
Caption: Experimental Workflows for In Vitro and In Vivo Cytotoxicity Assessment.
Conclusion and Recommendations
While direct in vivo cytotoxicity data for this compound is scarce, the available information on analogous iodo-compounds strongly suggests a mechanism of action rooted in the inhibition of glycolysis via GAPDH alkylation. This class of compounds exhibits significant cytotoxicity, which may be harnessed for therapeutic purposes, such as in anticancer research, but also necessitates careful dose-finding and toxicity studies.
For researchers considering in vivo studies with this compound, it is crucial to:
-
Conduct Preliminary In Vitro Studies: Establish the IC50 values in relevant cell lines to determine the effective concentration range.
-
Utilize a Stepwise In Vivo Approach: Begin with acute toxicity studies in a model organism like zebrafish to assess developmental toxicity and determine a preliminary therapeutic window.
-
Perform Comprehensive Toxicological Profiling: In subsequent rodent studies, a full toxicological workup, including histopathology of key organs, is essential to understand the systemic effects of the compound.
By leveraging the knowledge from related iodo-compounds and employing a rigorous, multi-step assessment strategy, researchers can safely and effectively evaluate the in vivo potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impacts of iodoacetic acid on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles [mdpi.com]
- 5. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Choosing the Right Tool: A Comparative Analysis of Cross-Linking Reagents for Elucidating Protein Complex Structures
For researchers, scientists, and drug development professionals navigating the complex world of protein interactions, chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these intricate molecular ballets. The choice of cross-linking reagent is a critical first step in any XL-MS study, directly influencing the quality and type of structural information obtained. This guide provides a comprehensive comparison of commonly used cross-linking reagents, supported by experimental data and detailed protocols to aid in the rational selection of the optimal tool for your research needs.
At its core, chemical cross-linking for structural proteomics involves covalently linking amino acid residues in close proximity within a protein or between interacting proteins. This process essentially "freezes" transient interactions, allowing for their identification and the generation of distance constraints that can be used to model the three-dimensional architecture of protein complexes. The diverse landscape of available cross-linking reagents, each with unique chemical properties, offers a versatile toolkit for structural biologists.
The Cross-Linker's Toolkit: A Classification of Reagents
Cross-linking reagents can be broadly categorized based on several key features: the type of reactive groups, the length of the spacer arm, and the presence of cleavable or photoreactive moieties.
-
Homobifunctional Cross-linkers: These reagents possess two identical reactive groups, making them suitable for linking similar functional groups, most commonly the primary amines of lysine residues.[1][2] They are often used in a single-step reaction to capture a general overview of protein interactions.
-
Heterobifunctional Cross-linkers: Featuring two different reactive groups, these reagents allow for a more controlled, two-step cross-linking process. This minimizes undesirable self-conjugation and polymerization, enabling the specific linkage of two different functional groups on interacting proteins.[1]
-
Zero-Length Cross-linkers: These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct covalent linkage of two functional groups (e.g., a carboxyl group and a primary amine) without becoming part of the final cross-link themselves.[3][4][5] This provides the most precise distance constraint.
-
Photoreactive Cross-linkers: Equipped with a photoactivatable group, these reagents remain inert until exposed to UV light. This temporal control allows for the initiation of the cross-linking reaction at a specific time point, which is particularly useful for capturing dynamic or transient interactions in vivo.[6][7][8]
-
MS-Cleavable Cross-linkers: A significant advancement in XL-MS, these reagents contain a linker that can be cleaved within the mass spectrometer. This simplifies data analysis by allowing for the independent identification of the two cross-linked peptides, which is especially beneficial in complex samples.[1][9]
At a Glance: Comparing Cross-Linking Reagent Performance
The selection of a cross-linking reagent should be guided by the specific research question, the nature of the protein complex under investigation, and the desired level of structural detail. The following tables summarize key characteristics and quantitative performance data for a selection of commonly used cross-linking reagents.
| Reagent Class | Example Reagent | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Cell Permeable? | Primary Application |
| Homobifunctional | DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | Yes | General protein interaction screening |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | 11.4 | No | No | Cell surface protein cross-linking | |
| Heterobifunctional | Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | No | No | Targeted cross-linking of amine and sulfhydryl groups |
| Zero-Length | EDC | Carbodiimide | 0 | No | Yes | High-resolution distance constraints |
| Photoreactive | SDA (NHS-Diazirine) | NHS ester, Diazirine | 3.9 | No | Yes | Capturing transient interactions in vivo |
| MS-Cleavable | DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.1 | Yes (CID) | Yes | Simplified data analysis in complex mixtures |
| DSBU (Disuccinimidyl dibutyric urea) | NHS ester | 12.5 | Yes (CID) | Yes | Simplified data analysis in complex mixtures |
Table 1: General Characteristics of Common Cross-Linking Reagents. NHS: N-hydroxysuccinimide; Sulfo-NHS: Sulfonated N-hydroxysuccinimide; CID: Collision-Induced Dissociation.
| Cross-linker | Protein/Complex | Number of Unique Cross-links Identified | Reference |
| DSS | Bovine Serum Albumin (BSA) | Similar to BS3 | [10] |
| BS3 | Bovine Serum Albumin (BSA) | Similar to DSS | [10] |
| DSSO | Bovine Serum Albumin (BSA) | Fewer than DSS/BS3 (MS2), more with MS3 | [10] |
| DSSO | E. coli Ribosome | ~1000 | [1] |
| DSBU | Drosophila melanogaster embryo extracts | >7400 | [1] |
| DHSO, DSSO, DMTMM | Human cell organelles | 28,910 | [11] |
| DEST | E. coli 70S Ribosome | ~100 short-distance cross-links | [12] |
| DSS | S. cerevisiae RNA Polymerase II | - | [13] |
Table 2: Quantitative Comparison of Identified Cross-links in Various Studies. The number of identified cross-links can vary significantly depending on the sample complexity, analytical platform, and data analysis workflow.
Visualizing the Workflow: From Cross-Linking to Structural Insights
The overall experimental workflow for a typical XL-MS experiment is a multi-step process that requires careful optimization at each stage. The following diagrams, generated using the DOT language, illustrate the general workflow and the specific reaction chemistries of different cross-linker types.
Figure 1. General workflow for a cross-linking mass spectrometry (XL-MS) experiment.
Figure 2. Schematic representation of different classes of cross-linking reagents.
Experimental Protocols: A Step-by-Step Guide
The success of an XL-MS experiment hinges on a well-optimized protocol. Below are detailed methodologies for three commonly used cross-linking reagents, representing different classes of cross-linkers.
Protocol 1: Homobifunctional Cross-Linking with DSS/BS3
This protocol is adapted from Thermo Fisher Scientific technical literature.[14][15]
Materials:
-
Purified protein complex (1-10 mg/mL) in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0)
-
DSS (Disuccinimidyl suberate) or BS3 (Bis(sulfosuccinimidyl) suberate)
-
Anhydrous DMSO (for DSS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at the desired concentration.
-
Cross-linker Preparation: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM. For BS3, dissolve in the reaction buffer to a final concentration of 25 mM.
-
Cross-linking Reaction: Add the cross-linker solution to the protein sample to achieve a final concentration of 1-2 mM. The optimal cross-linker-to-protein molar ratio should be determined empirically but typically ranges from 20:1 to 50:1.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove excess, non-reacted cross-linker using a desalting column equilibrated with a suitable buffer for downstream analysis.
-
Analysis: The cross-linked sample is now ready for SDS-PAGE analysis, proteolytic digestion, and subsequent mass spectrometry.
Protocol 2: Zero-Length Cross-Linking with EDC
This protocol is a general procedure for EDC/Sulfo-NHS cross-linking.
Materials:
-
Protein #1 (with carboxyl groups) and Protein #2 (with primary amines) in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve Protein #1 in MES buffer.
-
Activation of Carboxyl Groups: Add EDC (to a final concentration of ~4 mM) and Sulfo-NHS (to a final concentration of ~10 mM) to the solution of Protein #1.
-
Incubation: Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Addition of Second Protein: Add Protein #2 to the reaction mixture. The molar ratio of Protein #1 to Protein #2 should be optimized for the specific interaction.
-
Cross-linking Reaction: Incubate for 2 hours at room temperature.
-
Quenching: Add quenching solution to stop the reaction.
-
Purification: Purify the cross-linked complex from excess reagents and byproducts using a desalting column.
-
Analysis: The sample is ready for further analysis by mass spectrometry.
Protocol 3: In Vivo Cross-Linking with Formaldehyde
This is a general protocol for in vivo cross-linking in cultured cells.
Materials:
-
Cultured cells
-
Formaldehyde (16% w/v, methanol-free)
-
PBS (Phosphate-Buffered Saline)
-
Quenching solution (e.g., 1.25 M Glycine in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cross-linking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubation: Incubate for 10 minutes at room temperature with gentle agitation.
-
Quenching: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS. Harvest the cells by scraping or centrifugation.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Downstream Processing: The cross-linked cell lysate can then be used for immunoprecipitation, protein purification, and subsequent mass spectrometry analysis. Note that reversal of formaldehyde cross-links is typically achieved by heating the sample.[7]
Conclusion: Making an Informed Choice
The selection of a cross-linking reagent is a pivotal decision in the design of an XL-MS experiment. Homobifunctional reagents like DSS and BS3 offer a straightforward approach for an initial survey of protein interactions.[14][15] Heterobifunctional reagents such as Sulfo-SMCC provide greater control for targeted studies. Zero-length cross-linkers like EDC are invaluable for obtaining high-resolution distance information.[3][4][5] For capturing dynamic interactions within a cellular context, photoreactive and in vivo cross-linkers are the tools of choice.[6][7][8] The advent of MS-cleavable cross-linkers, such as DSSO and DSBU, has significantly streamlined data analysis, making XL-MS more accessible for the study of complex biological systems.[1][9]
By carefully considering the characteristics of each class of reagent and optimizing the experimental protocol, researchers can effectively harness the power of XL-MS to unravel the intricate architectures of protein complexes, providing crucial insights into their function in health and disease.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteochem.com [proteochem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. pnas.org [pnas.org]
- 12. Interpretation of anomalously long crosslinks in ribosome crosslinking reveals the ribosome interaction in stationary phase E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the ribosome post-recycling complex probed by chemical cross-linking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Diiodoacetone: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 1,3-diiodoacetone necessitates a cautious approach to its disposal. This guide provides essential safety and logistical information based on the known properties of similar halogenated ketones and general principles of hazardous waste management. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
As a halogenated organic compound, this compound is classified as a hazardous waste.[1] Halogenated waste streams require specific disposal routes, typically incineration at a licensed facility, and should not be mixed with non-halogenated waste.[1][2] Given its application as a microbicide and algaecide, and the high toxicity of the related compound 1,3-dichloroacetone, it is prudent to handle this compound as an acutely toxic chemical.[3]
Key Physical and Chemical Properties
A comprehensive understanding of a substance's properties is the foundation of its safe handling and disposal. Below is a summary of available data for this compound.
| Property | Value |
| Molecular Formula | C₃H₄I₂O |
| Appearance | Solid |
| Use | Microbicide, Algaecide |
| Reactivity | May decompose upon exposure to strong bases or acids. |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risks. The following PPE is recommended:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and dispose of them immediately if they come into contact with the chemical.[4]
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn over safety glasses if there is a splash hazard.[4][5]
-
Skin and Body Protection: A lab coat, buttoned to cover as much skin as possible.[5] Consider an apron for added protection. Ensure that shoes cover the entire foot.[5]
-
Respiratory Protection: All manipulations of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4]
Step-by-Step Disposal Protocol
The following protocol is a conservative guideline for the disposal of this compound waste.
-
Container Selection:
-
Use a designated, leak-proof, and sealable hazardous waste container that is compatible with halogenated organic compounds.[6] High-density polyethylene (HDPE) containers are generally suitable.
-
Do not reuse containers that previously held other chemicals without thorough cleaning, as this could lead to incompatible mixtures.
-
-
Waste Segregation:
-
Labeling:
-
Storage:
-
Disposal Request:
Spill Cleanup Procedures
In the event of a small spill of solid this compound, the following steps should be taken by trained laboratory personnel:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[10]
-
Don Appropriate PPE: Before beginning cleanup, put on all recommended personal protective equipment.[11]
-
Contain the Spill: Gently cover the spill with an absorbent material to prevent the generation of dust.[12]
-
Collect the Material: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[12]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.[13] Place all cleanup materials into the hazardous waste container.
-
Label and Dispose: Seal and label the container as hazardous waste and arrange for its disposal through your EHS department.[12]
For large spills, evacuate the area immediately and contact your institution's emergency response team.[14]
Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of chemical waste in a laboratory setting.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
Personal protective equipment for handling 1,3-Diiodoacetone
This guide provides critical safety, handling, and disposal information for laboratory professionals working with 1,3-Diiodoacetone. Given the limited specific toxicological data for this compound, a cautious approach is mandated, drawing parallels from structurally similar hazardous materials like 1,3-dichloroacetone. The operational plans herein are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | 1,3-Diiodo-2-propanone, NSC 41123[4] |
| Molecular Formula | C₃H₄I₂O[4] |
| Molecular Weight | 309.87 g/mol [4] |
| Appearance | Neat (liquid or solid form)[4] |
| Occupational Exposure Limits (OELs) | Not established. A conservative approach is required. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent any direct contact with this compound. The required level of protection is based on the task being performed.
Table 2: Required Personal Protective Equipment (PPE)
| Task | Required PPE |
| Handling Solid Compound (e.g., weighing) | - Full-face respirator with appropriate cartridges for organic vapors and particulates or a Powered Air-Purifying Respirator (PAPR). - Chemical-resistant outer and inner gloves (e.g., nitrile). - Flame-resistant lab coat.[5] - Chemical splash goggles and a face shield.[5][6] - Long pants and closed-toe shoes.[5] - Chemical-resistant apron.[7] |
| Preparing Solutions & Reactions | - All PPE listed for handling solids. - Work should be conducted exclusively within a certified chemical fume hood. |
| Handling Dilute Solutions (<1%) | - Nitrile gloves. - Standard lab coat. - Chemical splash goggles. |
| Emergency (Spill Cleanup) | - Level B or C protection, including a Self-Contained Breathing Apparatus (SCBA) may be required depending on the spill size.[8] - Chemical-resistant boots and full-body suit. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural workflow for safely handling this compound from receipt to disposal.
3.1. Pre-Handling Preparations
-
Designated Area: Designate a specific area within a certified chemical fume hood for all work with this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[9]
-
Spill Kit: Have a spill kit rated for hazardous solids/liquids readily available. The kit should contain absorbent materials, waste bags, and decontamination solutions.
-
Decontamination Solution: Prepare a fresh solution for decontaminating surfaces and equipment (e.g., sodium thiosulfate solution to neutralize iodine-based compounds, followed by a soap and water wash).
3.2. Handling and Experimental Protocol
-
Don PPE: Before entering the designated area, put on all required PPE as specified in Table 2.
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Use a tared container to minimize the transfer of the solid.
-
Carefully close the primary container of this compound immediately after dispensing.
-
-
Solution Preparation:
-
Slowly add the weighed this compound to the solvent in a reaction vessel.
-
Use a magnetic stirrer to aid dissolution and avoid splashing.
-
-
Running Reactions:
-
Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Experiment Decontamination:
-
Decontaminate all surfaces, glassware, and equipment that came into contact with this compound using the prepared decontamination solution.
-
Wipe down the interior of the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water.[10]
-
Disposal Plan
All waste generated from handling this compound is considered hazardous.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect unused this compound, contaminated spill cleanup materials, and contaminated disposable labware (e.g., weigh boats, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all reaction mixtures and waste solvents containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated PPE: All disposable PPE (gloves, apron, lab coat) must be collected in a designated hazardous waste bag.
4.2. Disposal Procedure
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Final Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste, typically via incineration.[10] Follow all local, state, and federal regulations.[10]
Emergency Procedures
Table 3: First Aid and Emergency Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[11] Vigorously wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[12][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting.[13] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
| Small Spill (<100mg/mL) | Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop up the material into a hazardous waste container. Decontaminate the area. |
| Large Spill | Evacuate the immediate area. Alert laboratory personnel and safety officers. If safe to do so, prevent further spread. Await response from a trained emergency team. |
Workflow and Safety Diagram
The following diagram illustrates the essential workflow for handling this compound, emphasizing critical safety checkpoints.
References
- 1. echemi.com [echemi.com]
- 2. 1,3-DICHLOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pro-lab.co.uk [pro-lab.co.uk]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. biotrading.com [biotrading.com]
- 12. fishersci.com [fishersci.com]
- 13. chemsupply.com.au [chemsupply.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
